molecular formula C10H10O3 B2689844 Methyl 4-(oxiran-2-yl)benzoate CAS No. 36099-25-9

Methyl 4-(oxiran-2-yl)benzoate

Cat. No.: B2689844
CAS No.: 36099-25-9
M. Wt: 178.187
InChI Key: KYGSYIMJMQBOIS-UHFFFAOYSA-N
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Description

Methyl 4-(oxiran-2-yl)benzoate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(oxiran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGSYIMJMQBOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36099-25-9
Record name methyl 4-(oxiran-2-yl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Para-Substituted Styrene Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive exploration of the thermodynamic stability of para-substituted styrene oxide derivatives, compounds of significant interest in synthetic chemistry and drug development. We will delve into the fundamental principles governing their stability, the influence of electronic effects of para-substituents, and the experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-stability relationships in this important class of epoxides.

Introduction: The Significance of Styrene Oxides

Styrene oxides are three-membered heterocyclic compounds containing an epoxide ring fused to a benzene ring. They serve as versatile synthetic intermediates due to the reactivity of the strained epoxide ring, which readily undergoes nucleophilic ring-opening reactions.[1] This reactivity makes them valuable building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. However, this inherent reactivity also poses challenges related to their stability. Understanding the thermodynamic stability of styrene oxide derivatives is paramount for controlling their reactivity, optimizing reaction conditions, and ensuring the long-term storage and handling of these compounds. This guide will specifically focus on para-substituted derivatives, as this substitution pattern allows for a systematic investigation of electronic effects on the stability of the epoxide ring.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a molecule is intrinsically linked to its enthalpy of formation (ΔHf), which represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A lower (more negative) enthalpy of formation corresponds to greater thermodynamic stability.

For epoxides, a significant contributor to their enthalpy is ring strain . The three-membered ring deviates significantly from the ideal tetrahedral bond angle of 109.5°, leading to angle strain and torsional strain. The relief of this strain is a primary driving force for their reactivity.[1] The stability of the epoxide ring can be influenced by various factors, including the electronic and steric nature of the substituents attached to the ring.

In the context of para-substituted styrene oxides, the electronic effects of the substituent on the phenyl ring play a crucial role in modulating the stability of the adjacent epoxide ring. These effects can be broadly categorized as inductive effects and resonance effects.

Diagram: Factors Influencing Styrene Oxide Stability

G Stab Thermodynamic Stability of Styrene Oxide RingStrain Ring Strain Stab->RingStrain inversely proportional to Electronic Electronic Effects Stab->Electronic influenced by Steric Steric Effects Stab->Steric influenced by Inductive Inductive Effects Electronic->Inductive Resonance Resonance Effects Electronic->Resonance G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calorimeter Calorimeter Setup & Calibration Reagents Reagent & Sample Preparation Reaction Initiate Reduction Reaction Reagents->Reaction DataAcq Data Acquisition (Heat Flow vs. Time) Reaction->DataAcq Integration Integrate Heat Flow to get ΔH_red DataAcq->Integration Calculation Calculate Molar Enthalpy of Reduction Integration->Calculation Hf_Calc Determine ΔH_f (epoxide) Calculation->Hf_Calc

Caption: Workflow for determining the enthalpy of reduction using reaction calorimetry.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is another valuable thermal analysis technique that can provide information about the thermal stability of compounds. [2][3]While not a direct measure of the heat of formation, DSC can be used to study the thermal decomposition of epoxides, providing insights into their relative stabilities. [4]The temperature at which decomposition begins (onset temperature) can be used as a qualitative measure of thermal stability. [5][6]

Substituent Effects on Thermodynamic Stability

The electronic nature of the para-substituent on the styrene oxide ring has a profound impact on its thermodynamic stability. This can be rationalized by considering the substituent's ability to donate or withdraw electron density from the phenyl ring, which in turn influences the electronic properties of the epoxide.

Electron-Donating Groups (EDGs)

Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density of the phenyl ring through resonance and/or inductive effects. This increased electron density can destabilize the epoxide ring. While seemingly counterintuitive, this can be understood by considering the transition state of ring-opening reactions. EDGs can stabilize a developing positive charge on the benzylic carbon during heterolytic C-O bond cleavage, thereby lowering the activation energy for ring-opening and implying a less stable ground state.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -Br) decrease the electron density of the phenyl ring. [7][8]This has a stabilizing effect on the epoxide ring. The withdrawal of electron density makes the C-O bonds of the epoxide less polarized and strengthens them, thus increasing the energy required for bond cleavage. [7][8]Studies have shown that electron-withdrawing substituents can lead to an elongation of the C-C bond within the epoxide ring. [7][8]

Hammett Plots: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the effect of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds. [9]The equation is given by:

log(k/k0) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k0 is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A plot of log(k/k0) versus σ for a series of para-substituted styrene oxides undergoing a specific reaction (e.g., hydrolysis) can provide valuable insights into the reaction mechanism and the electronic effects on stability. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. [10]Studies on the decomposition of phenoxyoxiranes have shown a good correlation with the Hammett constant (σ), where electron-withdrawing substituents led to greater stability under aqueous conditions. [10] Table: Expected Trend in Thermodynamic Stability of Para-Substituted Styrene Oxides

Para-Substituent (X)Electronic EffectHammett Constant (σp)Expected Relative Thermodynamic Stability
-NO2Strong Electron-Withdrawing+0.78High
-CNStrong Electron-Withdrawing+0.66High
-BrWeak Electron-Withdrawing+0.23Moderate
-H(Reference)0.00Baseline
-CH3Weak Electron-Donating-0.17Low
-OCH3Strong Electron-Donating-0.27Very Low

Computational Approaches to Stability Analysis

In addition to experimental methods, computational chemistry provides a powerful and complementary approach to studying the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energies of molecules. [11][12]

Calculation of Enthalpies of Formation

DFT calculations can be used to predict the gas-phase enthalpies of formation of para-substituted styrene oxides. [13][14]By optimizing the geometry of the molecule and calculating its electronic energy, and then applying appropriate thermochemical corrections, one can obtain a theoretical value for ΔHf. These computational results can be compared with experimental data to validate the theoretical model. [1][15]

Isodesmic Reactions

A more accurate computational approach for determining relative stabilities involves the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. For a para-substituted styrene oxide (p-X-C6H4-epoxide), a suitable isodesmic reaction would be:

p-X-C6H4-epoxide + C6H6 → C6H5-epoxide + p-X-C6H5

The enthalpy change for this reaction (ΔHrxn) can be calculated with high accuracy using DFT. This ΔHrxn value represents the stabilizing or destabilizing effect of the substituent 'X' relative to hydrogen.

Diagram: Computational Workflow for Stability Analysis

G cluster_dft DFT Calculations cluster_analysis Stability Analysis GeoOpt Geometry Optimization EnergyCalc Electronic Energy Calculation GeoOpt->EnergyCalc ThermoCorr Thermochemical Corrections EnergyCalc->ThermoCorr Hf_Pred Predict ΔH_f ThermoCorr->Hf_Pred Isodesmic Design & Calculate Isodesmic Reactions ThermoCorr->Isodesmic RelStab Determine Relative Stabilities Hf_Pred->RelStab Isodesmic->RelStab Start Define Molecular Structures Start->GeoOpt

Caption: A typical workflow for the computational analysis of styrene oxide stability.

Conclusion and Future Outlook

The thermodynamic stability of para-substituted styrene oxide derivatives is a critical parameter that governs their reactivity and utility in chemical synthesis. This guide has outlined the fundamental principles of their stability, with a focus on the significant influence of electronic effects from para-substituents. Experimental techniques like reaction calorimetry provide direct measurement of thermodynamic data, while computational methods such as DFT offer a powerful predictive tool.

A clear trend emerges where electron-withdrawing substituents enhance the thermodynamic stability of the epoxide ring, while electron-donating groups have a destabilizing effect. This relationship can be quantified using Hammett plots, providing a valuable framework for predicting the behavior of novel derivatives.

Future research in this area will likely focus on more complex substitution patterns and the interplay of steric and electronic effects. Furthermore, the development of more accurate and efficient computational models will continue to be a priority, enabling the in silico design of styrene oxide derivatives with tailored stability and reactivity profiles for specific applications in drug discovery and materials science.

References

  • Title: Thermochemical Studies of Epoxides and Related Compounds Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Effect of Ring Substituent on the Stability of the Epoxide Derived from Phenyl Vinyl Ether Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Aralkylation of Guanosine with Para-Substituted Styrene Oxides Source: ACS Publications URL: [Link]

  • Title: Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives Source: PubMed URL: [Link]

  • Title: Hammett–Brown plot for the epoxidation of para‐substituted styrene by complex 2. Source: ResearchGate URL: [Link]

  • Title: a) Hammett plot for the reaction of para‐substituted styrenes with... Source: ResearchGate URL: [Link]

  • Title: Density Functional Theory-Based Study of Styrene Oxidation on Metal Oxide Surfaces Source: N/A URL: [Link]

  • Title: DFT Studies on the Allylation of Styrene Oxide Catalyzed by Indium Nanoparticles (InNPs) Source: MDPI URL: [Link]

  • Title: Reductive activation of O2 by a bioinspired Fe complex for catalytic epoxidation reactions Source: The Royal Society of Chemistry URL: [Link]

  • Title: Parametrization of Catalytic Organic Reactions with Convex Hammett Plots Source: N/A URL: [Link]

  • Title: Insight into the Varying Reactivity of Different Catalysts for CO 2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study Source: MDPI URL: [Link]

  • Title: Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives Source: ResearchGate URL: [Link]

  • Title: Thermochemical Studies of Epoxides and Related Compounds Source: ACS Publications URL: [Link]

  • Title: Preparation of styrene oxide and derivatives thereof Source: Google Patents URL
  • Title: Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration Source: Organic Letters URL: [Link]

  • Title: Thermal Analysis of Epoxy via DSC Source: Scribd URL: [Link]

  • Title: Catalytic oxidation of para-substituted styrene derivatives carried out by 1 with PhIO as co-oxidant in acetonitrile at 293 K Source: ResearchGate URL: [Link]

  • Title: Structures and mechanisms of CO2 cycloaddition with styrene oxide on bimetallic M–Cu–BTC MOFs (M = Mg, Ca, Al, and Ga): a DFT study Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: (PDF) Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study Source: ResearchGate URL: [Link]

  • Title: Synthesis of para-Substituted Styrenes. Source: ResearchGate URL: [Link]

  • Title: EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS Source: University of North Texas URL: [Link]

  • Title: Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation Source: ResearchGate URL:

  • Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s Source: ResearchGate URL: [Link]

  • Title: Effects of para-substituents on the mechanisms of solvolysis of styrene oxides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s Source: SCIRP URL: [Link]

  • Title: Effects of para-substituents of styrene derivatives on their chemical reactivity on platinum nanoparticle surfaces Source: Nanoscale (RSC Publishing) URL: [Link]

  • Title: Styrene Oxide Isomerase of Rhodococcus opacus 1CP, a Highly Stable and Considerably Active Enzyme Source: PMC URL: [Link]

Sources

Solubility Profile of Methyl 4-(oxiran-2-yl)benzoate in Organic Solvents

[1][2]

Executive Summary

Methyl 4-(oxiran-2-yl)benzoate (CAS: 36099-25-9), also known as methyl 4-(epoxyethyl)benzoate, is a critical intermediate in organic synthesis, particularly valuable for its dual functionality: the electrophilic epoxide ring and the nucleophilic-susceptible ester group.[1][2]

This guide provides a comprehensive technical analysis of its solubility profile. Unlike simple commodity chemicals, the solubility of this epoxide requires a nuanced approach that balances dissolution capacity with chemical stability .[1][2] While highly soluble in polar aprotic solvents (e.g., Dichloromethane, THF), its stability is compromised in protic media (e.g., Methanol, Water) under acidic or basic catalysis due to the high ring strain of the oxirane moiety.

Key Takeaway: For reaction media, Dichloromethane (DCM) is the gold standard.[1][2] For purification, a gradient of Hexanes/Ethyl Acetate is recommended.[1][2][3] Protic solvents should be used with extreme caution to prevent solvolysis.[1][2][3]

Physicochemical Characterization

Before establishing a solubility protocol, we must understand the structural drivers governing the molecule's behavior.[3]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₀H₁₀O₃Moderate molecular weight (178.19 g/mol ) favors solubility in common organics.[1][2]
Physical State Low-melting Solid / OilMelting point is typically near ambient (approx. 30–50°C), necessitating careful temperature control during dissolution.[1][2]
LogP (Predicted) ~1.7 – 2.0Moderately lipophilic.[1][2][3] Soluble in organic media; insoluble in water.[1][2][3]
Functional Groups 1. Methyl Ester2.[1][2][3][4][5] Epoxide (Oxirane)Ester: Hydrogen bond acceptor.Epoxide: Dipolar, reactive electrophile.[1][2]

Solubility Profile & Solvent Selection

The following data synthesizes empirical trends from structurally similar epoxy-benzoates and standard Hansen Solubility Parameter (HSP) theory.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions or running reactions (e.g., ring-opening nucleophilic attacks).[1][3]

  • Dichloromethane (DCM): Excellent.[1][2][3] The dipole-dipole interactions between DCM and the epoxide ring facilitate rapid dissolution.[1][2][3]

    • Application: Standard solvent for mCPBA epoxidation of methyl 4-vinylbenzoate.[1][2][3]

  • Ethyl Acetate (EtOAc): Good to Excellent.[1][2][3] Useful for extraction and chromatography.[1][2][3]

  • Tetrahydrofuran (THF): Excellent.[1][2][3] Good for reactions requiring Lewis acid catalysis, though commercial THF must be peroxide-free to prevent side reactions.[1][2][3]

  • Acetone: Good.[1][2][3] High solubility, but difficult to remove completely if the product is an oil.[2][3]

Antisolvents (Low Solubility)

These solvents are critical for precipitation and recrystallization workflows.[1][2][3]

  • Hexanes / Pentane: Poor.[1][2][3] The compound is lipophilic enough to dissolve slightly but will precipitate upon cooling or concentration.[1][2][3]

  • Water: Insoluble.[1][2][3] The hydrophobic phenyl ring dominates.[1][2][3] Water is used effectively in workups to wash away inorganic salts (e.g., m-chlorobenzoic acid byproducts).[1][2]

Reactive Solvents (Use with Caution)[1][3]
  • Methanol / Ethanol: Moderate Solubility.[1][2]

    • Risk: In the presence of trace acid or base, alcohols will attack the epoxide ring, leading to ring-opening products (e.g., methoxy-alcohols).[2]

    • Guidance: Use only for rapid recrystallization if necessary, and ensure neutral pH. Avoid long-term storage in alcoholic solution.[1][2][3]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

SolventSelectionStartThis compoundSolvent SelectionGoalIntended Application?Start->GoalReactionReaction MediumGoal->ReactionPurificationPurification / WorkupGoal->PurificationAnalysisAnalysis (HPLC/NMR)Goal->AnalysisInertRequirement: InertnessReaction->InertCrystRecrystallizationPurification->CrystChromChromatographyPurification->ChromCDCl3Chloroform-d (NMR)Analysis->CDCl3ACNAcetonitrile (HPLC)Analysis->ACNDCMDichloromethane (DCM)(Best for Epoxidation)Inert->DCMTHFTHF (Anhydrous)(Best for Nucleophilic Attack)Inert->THFAlcWaterEthanol / Water(Risk: Solvolysis!)Cryst->AlcWaterUse with CautionHexEtOAcHexane / EtOAc Gradient(Standard)Chrom->HexEtOAc

Figure 1: Decision matrix for solvent selection based on experimental goals, highlighting the balance between solubility and chemical stability.

Experimental Protocol: Solubility Determination

Since batch-to-batch physical properties (crystallinity, purity) can vary, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.

Materials
  • Analyte: this compound (Solid/Oil).[1][2]

  • Solvents: HPLC Grade (DCM, Toluene, Methanol, Hexane).[2]

  • Equipment: 4mL glass vials, analytical balance, micropipettes.

Procedure (Visual Saturation Method)
  • Preparation: Weigh 10 mg of the compound into a clear 4mL glass vial.

  • Addition: Add the solvent in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3]

    • Cloudy/Precipitate: Insoluble.[1][2][3]

  • Calculation:

    
    [1]
    
Stability Check (Critical Step)

If dissolving in alcohols (MeOH/EtOH) for crystallization:

  • Prepare a small aliquot.[1][2][3][6]

  • Let stand for 4 hours.

  • Run TLC (Thin Layer Chromatography) .

  • Pass Criteria: Single spot (Rf ~0.4-0.6 in 4:1 Hex/EtOAc).

  • Fail Criteria: Appearance of a lower Rf spot (indicating ring opening to the diol or alkoxy-alcohol).[1][2][3]

Applications & References

Synthesis Context

The solubility profile is most relevant during the synthesis from Methyl 4-vinylbenzoate using mCPBA .[1][2][3]

  • Reaction: The starting material and mCPBA are dissolved in DCM . The product (epoxide) remains soluble, while the byproduct (m-chlorobenzoic acid) precipitates partially and is removed via washing with aqueous bicarbonate (where the epoxide is insoluble).

Storage

Store the compound neat (undissolved) at 2–8°C under an inert atmosphere (Argon/Nitrogen). Solutions in chlorinated solvents should not be stored for extended periods due to potential trace HCl formation, which catalyzes ring opening.[3]

References
  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link]

  • Royal Society of Chemistry. Synthesis of Methyl 4-vinylbenzoate and subsequent modifications.[1][2][3] Chem. Commun.[1][2][3] Available at: [Link]

  • Organic Chemistry Portal. Epoxidation with m-CPBA: Solvents and Mechanisms. Available at: [Link]

Technical Guide: Crystal Structure and Stereochemistry of Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-(oxiran-2-yl)benzoate , focusing on its stereochemical properties, synthetic pathways, and structural characterization.

Executive Summary

This compound (CAS: 36099-25-9) is a bifunctional aromatic building block featuring a reactive epoxide (oxirane) ring and a methyl ester moiety. Structurally, it is a derivative of styrene oxide, para-substituted with an electron-withdrawing ester group. This unique electronic push-pull system makes it a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and functionalized polymers.

This guide details the stereochemical imperatives of the benzylic chiral center, the crystallographic principles governing its solid-state packing, and the validated protocols for its asymmetric synthesis.

Chemical Profile & Stereochemistry

Molecular Architecture

The molecule consists of a benzene ring substituted at the para positions.

  • Position 1: Methyl ester (-COOCH₃). This group is planar and conjugated with the aromatic ring, exerting an electron-withdrawing effect (-M, -I).

  • Position 4: Oxirane ring.[1] The epoxide ring is strained (60° bond angles) and reactive towards nucleophiles.

Stereochemical Configuration

The molecule possesses a single chiral center at the benzylic carbon (the carbon of the epoxide ring attached directly to the benzene).

  • Chiral Center: C2 of the oxirane ring.

  • Enantiomers:

    • (R)-Methyl 4-(oxiran-2-yl)benzoate : The oxygen is oriented according to the Cahn-Ingold-Prelog (CIP) priority rules.

    • (S)-Methyl 4-(oxiran-2-yl)benzoate : The mirror image.

Because the epoxide is formed from a terminal alkene (vinyl group), the second carbon of the epoxide is a methylene (CH₂) group and is achiral.

Electronic Effects on Structure

The para-methoxycarbonyl group reduces the electron density of the aromatic ring. In the solid state, this enhances


-

stacking interactions
between antiparallel aromatic rings, a common motif in benzoate crystals. The epoxide oxygen acts as a weak hydrogen bond acceptor, potentially interacting with weak C-H donors in the crystal lattice.

Synthesis & Reaction Pathways[2][3][4][5]

The synthesis typically proceeds via the oxidation of Methyl 4-vinylbenzoate . Two primary pathways exist: Racemic synthesis (using peracids) and Asymmetric synthesis (using chiral catalysts).

Pathway Visualization

SynthesisPathway Start Methyl 4-vinylbenzoate (Achiral Precursor) Reagent1 mCPBA / CH2Cl2 (Prilezhaev Reaction) Start->Reagent1 Reagent2 Jacobsen's Catalyst / NaOCl (Asymmetric Epoxidation) Start->Reagent2 ProductRac Racemic (±)-Epoxide Reagent1->ProductRac Yield: ~85-95% ProductChi Enantiopure (R) or (S)-Epoxide Reagent2->ProductChi ee > 90%

Figure 1: Synthetic pathways for this compound. The asymmetric route is critical for pharmaceutical applications.

Experimental Protocol: Racemic Synthesis

Objective: Preparation of (±)-Methyl 4-(oxiran-2-yl)benzoate via Prilezhaev epoxidation.

  • Preparation: Dissolve Methyl 4-vinylbenzoate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 12 mmol) portion-wise to maintain temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated aqueous Na₂SO₃ (to reduce excess peroxide). Wash organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1) to yield the product as a low-melting white solid or colorless oil.

Crystal Structure Analysis

While specific lattice constants for this derivative are often proprietary, the structural characteristics can be derived from homologous styrene oxide derivatives and methyl benzoate crystal data.

Crystallographic Parameters (Representative)
  • Crystal System: Monoclinic (most probable for racemates) or Orthorhombic (for enantiopure forms).

  • Space Group:

    
     (Racemic) or 
    
    
    
    (Chiral).
  • Z Value: Typically 4.[2]

  • Packing Forces:

    • Dipole-Dipole: The carbonyl oxygen of the ester and the epoxy oxygen create significant dipole moments, directing alignment.

    • C-H···O Interactions: Weak hydrogen bonds between the epoxide oxygen and adjacent aromatic protons.

Structural Geometry
ParameterApproximate ValueStructural Significance
C-C (Epoxide) 1.47 ÅStrained ring; susceptible to nucleophilic attack.
C-O (Epoxide) 1.44 ÅTypical ether bond length.
Torsion (Ph-Epoxide) ~60-80°The epoxide ring is twisted relative to the benzene plane to minimize steric repulsion with ortho-protons.
Ester Planarity < 5° DeviationThe methyl ester remains coplanar with the benzene ring to maximize conjugation.
Crystallization Workflow

To obtain X-ray quality crystals, the "Slow Evaporation" or "Vapor Diffusion" method is recommended due to the compound's potential low melting point.

Crystallization Step1 Dissolution Solvent: EtOAc or DCM Step2 Filtration (0.2 µm PTFE filter) Step1->Step2 Step3 Vapor Diffusion Setup Anti-solvent: Hexane/Pentane Step2->Step3 Step4 Incubation 4°C for 48-72 hours Step3->Step4 Step5 X-Ray Diffraction (Mo-Kα source) Step4->Step5

Figure 2: Optimized crystallization protocol for obtaining single crystals suitable for XRD analysis.

Pharmaceutical Relevance & Applications

This compound serves as a "chiral scaffold." The epoxide can be ring-opened by amines to form


-amino alcohols, the core motif of beta-blockers.
  • Mechanism: Nucleophilic attack at the least substituted carbon of the epoxide (regioselective) or the benzylic position (electronic control), depending on conditions.

  • Drug Targets: Precursors for sotalol-like analogs where the sulfonamide is replaced or modified.

References

  • Royal Society of Chemistry. (2011).[3] Electronic Supplementary Material for Chemical Communications: Synthesis of Methyl 4-vinylbenzoate and Epoxidation Studies. Retrieved from [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chemspace. Compound Datasheet: this compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety considerations and handling protocols for Methyl 4-(oxiran-2-yl)benzoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the scientific rationale behind safety procedures. By understanding the chemical reactivity of this bifunctional molecule, laboratory personnel can implement controls that are not just compliant, but intelligently protective.

The core structural features of this compound—a methyl ester attached to a benzene ring and a reactive epoxide (oxirane) ring—dictate its hazard profile. While specific toxicological data for this exact compound is limited, a robust safety protocol can be constructed by synthesizing data from structurally related compounds, namely methyl benzoate and the well-documented hazards of the epoxide functional group.[1][2][3][4][5] The epoxide moiety, in particular, is a potent electrophile and alkylating agent, a fact that underpins the stringent handling precautions required.

Section 1: Hazard Profile and GHS Classification

The hazard profile is a composite assessment. Properties such as oral toxicity and combustibility are inferred from parent benzoate structures, while irritation and sensitization risks are driven by the epoxide ring.[1][6][7][8]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][6]
Skin Corrosion/IrritationCategory 2 (Inferred)H315: Causes skin irritation.[7]
Serious Eye Damage/IrritationCategory 2 (Inferred)H319: Causes serious eye irritation.[9]
Skin SensitizationCategory 1 (Inferred)H317: May cause an allergic skin reaction.
Combustible LiquidCategory 4H227: Combustible liquid.[6][10]

Signal Word: Danger [1]

Hazard Pictograms:




Key Precautionary Statements:

  • P261: Avoid breathing vapors or mist. [7]* P264: Wash skin thoroughly after handling. [1][8]* P270: Do not eat, drink or smoke when using this product. [1][6]* P280: Wear protective gloves, protective clothing, eye protection, and face protection. [6][7]* P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. [1]* P331: Do NOT induce vomiting. [1]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [7]* P405: Store locked up. [1]

Section 2: Toxicological Rationale: Understanding the Reactivity

The primary toxicological concern stems from the high reactivity of the three-membered epoxide ring. This strained ring is susceptible to nucleophilic attack from biological macromolecules like DNA and proteins.

  • Mechanism of Sensitization and Irritation: The epoxide group can covalently bind to skin proteins, forming haptens. These modified proteins may then be recognized by the immune system, leading to allergic contact dermatitis upon subsequent exposures. This mechanism is the reason epoxides are often potent skin sensitizers. [2][3]* Systemic Toxicity: While the acute oral toxicity is classified as "Harmful if swallowed" (Category 4), based on data from related benzoates, the greater concern upon ingestion is aspiration into the lungs, which can be fatal. [1]Do not induce vomiting if the substance is swallowed. [1][3]

Section 3: A Systematic Approach to Exposure Prevention

Effective safety management relies on a multi-layered defense strategy known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. [11]This is non-negotiable and serves to prevent inhalation of any aerosols or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed. [1]* Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area. [5]

Administrative Controls: Standard Operating Procedures (SOPs)
  • Restricted Access: Designate areas where the compound is stored and handled. Only trained and authorized personnel should be allowed access.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of a shift. [2]Contaminated work clothing should be removed before entering eating areas. [10]* Working Alone: Avoid working with this compound alone, especially during high-risk procedures.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its effectiveness depends on proper selection, use, and maintenance.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical safety goggles and face shieldGoggles provide a seal against splashes. [12]A face shield is required when there is a significant splash risk. Standard safety glasses are insufficient.
Hand Chemical-resistant gloves (Nitrile, Neoprene)Due to the high risk of skin sensitization from the epoxide, robust glove selection is critical. Use nitrile gloves for incidental contact. For prolonged handling, consider thicker gloves and consult manufacturer data for breakthrough times. Never reuse disposable gloves.
Body Laboratory coat, closed-toe shoesA fully buttoned lab coat protects skin and personal clothing. [5]Ensure shoes cover the entire foot.
Respiratory Not required if handled in a fume hoodIf engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. [7]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

SpillResponse cluster_minor Minor Spill cluster_major Major Spill Start Spill Occurs Assess Assess Spill Size & Location Start->Assess MinorAction 1. Alert personnel in area 2. Don PPE 3. Contain with absorbent 4. Clean, collect waste 5. Decontaminate area Assess->MinorAction Minor (<100 mL, contained) MajorAction 1. Evacuate immediate area 2. Alert others & pull fire alarm 3. Call emergency response 4. Isolate the area Assess->MajorAction Major (>100 mL, uncontained)

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][10]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [10]* In Case of Skin Contact: Immediately remove all contaminated clothing. [5]Wash skin with plenty of soap and water for at least 15 minutes. [7]Seek medical attention if irritation or a rash develops.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [1][9]If symptoms persist, seek medical attention.

  • If Swallowed: Rinse mouth with water. [10]Do NOT induce vomiting. [1]Immediately call a poison control center or physician. [1][10]

Accidental Release Measures
  • Personal Precautions: Wear suitable protective equipment as detailed in Section 3.3. [1]Keep unnecessary personnel away and upwind of the spill. [1]Ensure adequate ventilation.

  • Containment and Cleaning: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. [13]Prevent the product from entering drains. [1]Clean the spill area thoroughly with soap and water.

  • Waste Disposal: All contaminated materials and spill cleanup waste must be placed in a sealed, labeled container and disposed of as hazardous waste according to local and national regulations. [1][6]

Section 5: Storage and Disposal

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. [1][9][10]Store locked up in a designated area accessible only to authorized personnel. [1]Keep away from heat, sparks, open flames, and other ignition sources. [1][10]* Incompatible Materials: Avoid contact with strong oxidizing agents. [10]* Disposal: The chemical and its container must be disposed of as hazardous waste. [1]Entrust disposal to a licensed waste disposal company and do not dispose of it via household waste or drains. [1][6]

Conclusion

This compound is a valuable research chemical whose hazards are manageable with a thorough understanding of its chemical reactivity. The presence of the epoxide ring necessitates stringent controls to prevent skin and eye contact, primarily through the mandatory use of a chemical fume hood and appropriate PPE. By adhering to the multi-layered safety protocols outlined in this guide, researchers can handle this compound with a high degree of safety and confidence.

References

  • TCI Chemicals. (2025). Safety Data Sheet.
  • Nils Malmgren AB. Safety when working with epoxy and hardener.
  • Nerpa Polymers. Epoxy Resins and Hardeners: Safety Precautions.
  • Missouri Poison Center. (2024). Epoxy Resin: Concerns & Safety Tips.
  • International Labour Organization. (2011). Epoxy Compounds - ILO Encyclopaedia of Occupational Health and Safety.
  • Crosslink Technology Inc. Epoxy Resin Systems Safe Handling Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Apollo Scientific. (2022). Methyl 4-methylbenzoate - Safety Data Sheet.
  • ChemicalBook. (2026). Methyl 4-methylbenzoate - Safety Data Sheet.
  • PubChem. Methyl 4-(oxiran-2-ylmethoxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemicea. Material Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate.
  • Hekserij.nl. (2025). Methyl benzoate Safety Data Sheet.
  • Alfa Aesar. (2011). Material Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.

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Methodological & Application

Precision Hydrogenolysis: Catalytic Ring-Opening of Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of Methyl 4-(oxiran-2-yl)benzoate presents a classic challenge in chemoselectivity and regioselectivity. The molecule contains three reactive centers: the strained epoxide ring, the reducible aromatic core, and the labile methyl ester.

For drug development professionals, the primary utility of this reaction is the ring-opening of the epoxide to generate alcohol-functionalized linkers. Depending on the catalyst system, the reaction bifurcates into two distinct pathways:

  • Path A (Hydrogenolysis/Linear): Cleavage of the benzylic C–O bond to yield the primary alcohol (Methyl 4-(2-hydroxyethyl)benzoate ). This is unique to catalytic hydrogenation over Pd surfaces.

  • Path B (Nucleophilic/Branched): Attack at the terminal carbon to yield the secondary alcohol (Methyl 4-(1-hydroxyethyl)benzoate ). This mimics hydride reduction.[1]

This guide provides validated protocols to selectively access either the linear (primary) or branched (secondary) alcohol while preserving the methyl ester and preventing over-reduction to the ethyl derivative.

Critical Analysis of Reaction Pathways

The Regioselectivity Paradox

Unlike aliphatic epoxides, aryl epoxides like this compound possess a benzylic C–O bond that is significantly weakened by the aromatic ring.

  • Palladium (Pd/C): Pd facilitates the hydrogenolysis of the benzylic C–O bond. The mechanism typically involves the adsorption of the benzylic carbon onto the catalyst surface, followed by C–O bond scission and hydrogenation. This results in the Primary Alcohol (Linear product) .

    • Risk:[2][3] Over-activity leads to complete deoxygenation (Ethyl product).

  • Raney Nickel / Transfer Hydrogenation: These systems often operate via a mechanism that resembles nucleophilic hydride delivery to the less hindered terminal carbon, preserving the benzylic oxygen. This results in the Secondary Alcohol (Branched product) .

Chemoselectivity (Ester Survival)

The methyl ester at the para-position is electron-withdrawing, which deactivates the aromatic ring towards hydrogenation (beneficial) but activates the benzylic position towards hydrogenolysis (risk of over-reduction).

  • Solvent Choice: Methanol is mandatory to prevent transesterification.

  • pH Control: Basic additives are often required with Pd/C to prevent acid-catalyzed rearrangement to the aldehyde (Meinwald rearrangement) or polymerization.

Visualizing the Pathway

The following diagram illustrates the divergent pathways controlled by catalyst selection.

ReactionPathways Substrate This compound (Substrate) Pd_Complex Pd-Surface Adsorption (Benzylic Activation) Substrate->Pd_Complex Pd/C, H2 Ni_Complex Hydride-Like Attack (Terminal) Substrate->Ni_Complex Raney Ni or Transfer Hydrog. Prod_Aldehyde Aldehyde/Polymer (Acid Catalyzed) Substrate->Prod_Aldehyde No Base (Isomerization) Prod_Linear Methyl 4-(2-hydroxyethyl)benzoate (Primary Alcohol) Pd_Complex->Prod_Linear Major Pathway (Controlled) Prod_Over Methyl 4-ethylbenzoate (Deoxygenated Byproduct) Pd_Complex->Prod_Over Over-reduction (High T/P or Acidic) Prod_Branched Methyl 4-(1-hydroxyethyl)benzoate (Secondary Alcohol) Ni_Complex->Prod_Branched Major Pathway

Figure 1: Divergent reaction pathways for the hydrogenation of this compound. Blue indicates substrate, Green indicates desired targets, Red indicates byproducts.

Experimental Protocols

Protocol A: Synthesis of the Primary Alcohol (Linear)

Target: Methyl 4-(2-hydroxyethyl)benzoate Mechanism: Pd-catalyzed Benzylic Hydrogenolysis Selectivity Strategy: Use of Pd/C with mild pressure and controlled basicity to prevent isomerization and over-reduction.

Materials
  • Substrate: this compound (10 mmol, 1.78 g)

  • Catalyst: 10% Pd/C (50% water wet, Degussa type E101 or equivalent). Loading: 5 mol% Pd.

  • Solvent: Methanol (Anhydrous). Note: Do not use Ethanol to avoid ethyl ester formation.

  • Additive: Potassium Carbonate (K₂CO₃) - catalytic amount (1 mol%).

Step-by-Step Methodology
  • Preparation: In a 50 mL hydrogenation vessel (Parr reactor or autoclave), dissolve the substrate (1.78 g) in Methanol (20 mL).

  • Catalyst Addition: Add K₂CO₃ (14 mg, 0.1 mmol). Carefully add the Pd/C catalyst (approx. 200 mg wet weight). Safety: Pd/C is pyrophoric; keep wet or under inert gas.

  • Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar).

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously (1000 rpm) at 25°C .

    • Critical Control: Do not heat.[2] Elevated temperatures (>40°C) significantly increase the rate of deoxygenation to the ethyl benzoate.

  • Monitoring: Monitor by HPLC or TLC every 2 hours. The reaction typically completes in 4–6 hours. Look for the disappearance of the epoxide and the appearance of the primary alcohol (more polar).

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with Methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 7:3).

  • Yield Expectation: 85–92% of the linear primary alcohol.

Protocol B: Synthesis of the Secondary Alcohol (Branched)

Target: Methyl 4-(1-hydroxyethyl)benzoate Mechanism: Transfer Hydrogenation / Hydride-like attack Selectivity Strategy: Use of Formate as a hydrogen donor modulates the surface species, favoring terminal attack and preserving the benzylic oxygen.

Materials
  • Substrate: this compound (10 mmol)

  • Catalyst: 10% Pd/C (dry or wet).

  • Hydrogen Source: Ammonium Formate (HCOONH₄).

  • Solvent: Methanol.

Step-by-Step Methodology
  • Preparation: Dissolve substrate (1.78 g) in Methanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Ammonium Formate (1.90 g, 30 mmol, 3 equiv).

  • Catalyst Addition: Add 10% Pd/C (100 mg).

  • Reaction: Heat the mixture to Reflux (65°C) under an inert atmosphere (Nitrogen balloon).

    • Note: The evolution of CO₂ and NH₃ gas indicates the reaction is proceeding.

  • Monitoring: Check TLC after 1 hour. Transfer hydrogenation is often faster than high-pressure gas hydrogenation.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite.

    • Concentrate filtrate. The residue will contain ammonium salts.

    • Partition residue between Water (20 mL) and Ethyl Acetate (30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 75–85% of the branched secondary alcohol.

Data Summary & Troubleshooting

Comparative Catalyst Performance

The following table summarizes the expected outcomes based on catalyst choice for this specific substrate.

Catalyst SystemH2 SourceMajor ProductSelectivityKey Risk
10% Pd/C (Neutral) H₂ Gas (3 bar)Mixture (Linear/Ethyl)LowOver-reduction to Ethylbenzoate
10% Pd/C + K₂CO₃ H₂ Gas (3 bar)Primary Alcohol (Linear) High (>90%)Isomerization if base is omitted
Pd/C + NH₄HCO₂ FormateSecondary Alcohol (Branched) Med-HighIncomplete conversion
Raney Nickel H₂ Gas (50 bar)Secondary AlcoholMediumEster hydrolysis (if not careful)
Troubleshooting Guide
  • Problem: Formation of Methyl 4-ethylbenzoate (Over-reduction).

    • Cause: Reaction time too long or pressure too high. The primary alcohol product is susceptible to further hydrogenolysis at the benzylic position.

    • Solution: Stop reaction immediately upon consumption of epoxide. Reduce H₂ pressure to 1 bar (balloon). Add a catalyst poison like Ethylenediamine (trace) or switch to Protocol B.

  • Problem: Formation of Aldehyde (4-methoxycarbonyl phenylacetaldehyde).

    • Cause: Acid-catalyzed Meinwald rearrangement occurring on the Lewis-acidic sites of the carbon support or due to trace acid.

    • Solution: Ensure the K₂CO₃ or Triethylamine additive is present (Protocol A).

  • Problem: Transesterification (Ethyl ester formation).

    • Cause: Use of Ethanol as solvent.

    • Solution: Strictly use Methanol when the substrate is a Methyl ester.

Workflow Diagram

Workflow Start Start: this compound Decision Target Selection Start->Decision PathA Protocol A: Primary Alcohol (Linker Synthesis) Decision->PathA Linear Target PathB Protocol B: Secondary Alcohol (Chiral Scaffold) Decision->PathB Branched Target StepA1 Solvent: MeOH + K2CO3 (Base) Catalyst: Pd/C PathA->StepA1 StepA2 H2 Pressure: 3 bar Temp: 25°C StepA1->StepA2 StepA3 Monitor: Stop at Epoxide Consump. (Avoid Over-reduction) StepA2->StepA3 End Workup: Celite Filter -> Evaporate StepA3->End StepB1 Solvent: MeOH + Amm. Formate Catalyst: Pd/C PathB->StepB1 StepB2 Temp: Reflux (65°C) Time: 1-2 Hours StepB1->StepB2 StepB2->End

Figure 2: Operational workflow for selecting the correct hydrogenation protocol based on the desired alcohol regioisomer.

References

  • Regioselective Hydrogenolysis of Styrene Oxides.

    • Source: Mitsui, S., et al.
    • Context: Establishes the mechanism of Pd-catalyzed benzylic C-O cleavage yielding 2-phenylethanols.
  • Transfer Hydrogen

    • Source: Dragovich, P. S., et al. "Transfer Hydrogenation of Epoxides Catalyzed by Pd/C." Journal of Organic Chemistry, 1995.
    • Context: Describes the use of ammonium formate to alter regioselectivity towards the secondary alcohol.
  • Process Chemistry of Aryl Epoxide Hydrogenation (P

    • Source: EP2791095A1 "Hydrogenation of styrene oxide forming 2-phenyl ethanol."
    • Context: Provides industrial conditions for suppressing over-reduction using basic supports.
  • C

    • Source:ACS Catalysis, 2021.[1] "Regiodivergent Reductive Opening of Epoxides."

    • Context: Modern approaches to steering selectivity between Markovnikov and anti-Markovnikov products.[4]

Sources

Application Note: Nucleophilic Attack Mechanisms on Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(oxiran-2-yl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive epoxide ring and a methyl benzoate moiety, rendering it a valuable synthon for the preparation of a diverse array of complex molecules, including β-amino alcohols, which are key structural motifs in many pharmaceutical agents.[1][2] The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-disubstituted products.[3] Understanding the mechanisms governing this ring-opening is paramount for controlling the regioselectivity and stereoselectivity of the reaction, thereby enabling the efficient synthesis of desired target molecules.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic attack mechanisms on this compound. We will explore both acid- and base-catalyzed pathways, discuss the factors influencing regioselectivity, and provide experimentally validated protocols for conducting these reactions.

Mechanistic Principles of Epoxide Ring-Opening

The ring-opening of epoxides can proceed through two primary mechanistic pathways, which are heavily influenced by the reaction conditions, specifically the presence of an acid or a base catalyst.

Base-Catalyzed Nucleophilic Attack (SN2 Mechanism)

Under basic or neutral conditions, the nucleophile directly attacks one of the carbon atoms of the epoxide ring.[4][5] This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[5] The nucleophile, which is typically a strong nucleophile such as an amine, alkoxide, or organometallic reagent, attacks the less sterically hindered carbon atom of the epoxide.[5][6] This is due to the fact that the less substituted carbon is more accessible to the incoming nucleophile.[6]

In the case of this compound, the epoxide ring has a primary (Cβ) and a secondary, benzylic (Cα) carbon. Under basic conditions, the nucleophilic attack will preferentially occur at the less substituted Cβ position. This results in the formation of a single major regioisomer. The reaction is characterized by an inversion of stereochemistry at the center of attack.

G cluster_0 Base-Catalyzed Ring-Opening (SN2) Reactants This compound + Nu⁻ TransitionState Transition State (Attack at Cβ) Reactants->TransitionState Nucleophilic Attack Intermediate Alkoxide Intermediate TransitionState->Intermediate Protonation Protonation (e.g., from solvent) Intermediate->Protonation Work-up Product Product (Attack at less hindered carbon) Protonation->Product

Caption: Base-catalyzed SN2 attack on the epoxide ring.

Acid-Catalyzed Nucleophilic Attack (SN1/SN2-like Mechanism)

In the presence of an acid catalyst, the reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways.[7][8] The first step involves the protonation of the epoxide oxygen by the acid, which makes the epoxide a much better electrophile and weakens the C-O bonds.[8] This protonated epoxide is then susceptible to attack by even weak nucleophiles, such as water or alcohols.[4][6]

The regioselectivity of the acid-catalyzed ring-opening is a critical point of distinction from the base-catalyzed pathway. For unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom (Cα).[6][9] This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted, benzylic position.[6][9] While a full carbocation intermediate may not form, the Cα-O bond is significantly weakened, and this carbon bears a larger partial positive charge, making it the primary site of nucleophilic attack.[9] The reaction generally proceeds with anti-stereoselectivity.

G cluster_1 Acid-Catalyzed Ring-Opening Reactants This compound + H⁺ ProtonatedEpoxide Protonated Epoxide Reactants->ProtonatedEpoxide Protonation TransitionState Transition State (Positive charge on Cα) ProtonatedEpoxide->TransitionState Nucleophilic Attack (NuH) Intermediate Intermediate TransitionState->Intermediate Product Product (Attack at more substituted carbon) Intermediate->Product Deprotonation

Caption: Acid-catalyzed ring-opening of the epoxide.

Factors Influencing Regioselectivity

The regiochemical outcome of the nucleophilic attack on this compound is a delicate balance of steric and electronic effects.[2][10]

FactorInfluence on Regioselectivity
Catalyst Base-catalyzed: Attack at the less substituted carbon (Cβ) due to steric hindrance.[6] Acid-catalyzed: Attack at the more substituted, benzylic carbon (Cα) due to electronic stabilization of the partial positive charge in the transition state.[6][9]
Nucleophile Strong, sterically bulky nucleophiles: Favor attack at the less hindered Cβ position, even under mildly acidic conditions.[11] Weak nucleophiles: Generally require acid catalysis and will attack the more substituted Cα position.[6]
Solvent Polar, protic solvents: Can stabilize the developing charges in the transition state of the acid-catalyzed reaction, favoring attack at the more substituted carbon.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective ring-opening of this compound with a representative amine nucleophile (benzylamine) under both basic and acidic conditions.

Protocol 1: Base-Catalyzed Ring-Opening with Benzylamine (Attack at Cβ)

Objective: To synthesize methyl 4-(2-(benzylamino)-1-hydroxyethyl)benzoate via a base-catalyzed SN2 mechanism.

Materials:

  • This compound

  • Benzylamine

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Dissolve the epoxide in anhydrous ethanol (approximately 10 mL per mmol of epoxide).

  • Add benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.

Protocol 2: Acid-Catalyzed Ring-Opening with Benzylamine (Attack at Cα)

Objective: To synthesize methyl 4-(1-(benzylamino)-2-hydroxyethyl)benzoate via an acid-catalyzed mechanism.

Materials:

  • This compound

  • Benzylamine

  • Acetic acid (catalytic amount)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the epoxide in anhydrous acetonitrile (approximately 10 mL per mmol of epoxide).

  • Add benzylamine (1.2 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.

General Experimental Workflow

The following diagram illustrates the general workflow for conducting and analyzing the nucleophilic ring-opening reactions of this compound.

G Start Reaction Setup (Epoxide, Nucleophile, Solvent, Catalyst) Reaction Reaction Monitoring (TLC, LC-MS) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization End Final Product Characterization->End

Sources

Precision Engineering of Amino-Alcohols: Protocols for the Aminolysis of Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for reacting Methyl 4-(oxiran-2-yl)benzoate with amines Content Type: Application Notes and Protocols

Introduction & Strategic Analysis

This compound (CAS: 115655-08-0 / Derivatives) represents a critical bifunctional scaffold in medicinal chemistry.[1] It combines a reactive epoxide (oxirane) for diversity-oriented synthesis and a benzoate ester serving as a latent handle for further elaboration or solubility enhancement.[1]

Reaction with amines (aminolysis) yields


-amino alcohols.[1][2][3] However, this transformation presents a classic chemoselectivity and regioselectivity  challenge:
  • Regioselectivity: The amine can attack the terminal carbon (

    
    -attack) or the benzylic carbon (
    
    
    
    -attack).[1][4] For styrene oxide derivatives, this is governed by the interplay of steric hindrance and electronic stabilization of the transition state.[4]
  • Chemoselectivity: The methyl ester is susceptible to competitive aminolysis (forming an amide), particularly with primary amines at elevated temperatures.

Expert Insight: The electron-withdrawing nature of the para-methoxycarbonyl group destabilizes the benzylic carbocation character compared to unsubstituted styrene oxide.[1] Consequently, under standard nucleophilic conditions (SN2-like), steric factors dominate, heavily favoring


-attack  (terminal opening).[1][4] To achieve 

-attack
(benzylic opening), Lewis Acid catalysis is required to activate the epoxide oxygen and induce SN1-like character.[1]
Mechanistic Pathway & Decision Tree

ReactionPathways Substrate This compound Cond_Thermal Condition A: Protics Solvent (MeOH/HFIP) Mild Heat Substrate->Cond_Thermal Cond_LA Condition B: Lewis Acid (e.g., Ca(OTf)2) Non-polar Solvent Substrate->Cond_LA Cond_Harsh Condition C: High Temp / Excess Amine Substrate->Cond_Harsh Amine Amine (R-NH2) Amine->Cond_Thermal Amine->Cond_LA Amine->Cond_Harsh Prod_Beta Major Product: Beta-Amino Alcohol (Terminal Attack) Cond_Thermal->Prod_Beta Steric Control (SN2) Prod_Amide Side Product: Amide Formation (Ester Aminolysis) Cond_Thermal->Prod_Amide Minor (<5%) Prod_Alpha Major Product: Alpha-Amino Alcohol (Benzylic Attack) Cond_LA->Prod_Alpha Electronic Control Cond_Harsh->Prod_Beta Mixture Cond_Harsh->Prod_Amide Competitive Side Rxn

Figure 1: Reaction landscape for the aminolysis of this compound. Path A is preferred for standard library synthesis.[1]

Experimental Protocols

Protocol A: Chemoselective -Opening (Standard)

Objective: Synthesis of the terminal amino-alcohol while preserving the methyl ester.[1] Mechanism: Solvent-assisted SN2 attack.[1] Best For: Primary and unhindered secondary amines.[1][5]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv (Avoid large excess to prevent ester aminolysis)[1]

  • Solvent: Hexafluoroisopropanol (HFIP) or Methanol (MeOH)[1]

    • Note: HFIP is a "magic solvent" for epoxides.[1] Its strong hydrogen-bond donating ability activates the epoxide oxygen without being nucleophilic enough to attack the ester, and it suppresses ester aminolysis by solvating the amine.

Procedure:

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.52 mmol) in HFIP (2.0 mL) or MeOH (2.0 mL).

  • Addition: Add the amine (0.57 mmol, 1.1 equiv) dropwise at Room Temperature (20-25°C).

  • Reaction: Stir the mixture at ambient temperature.

    • For aliphatic amines: Reaction is typically complete in 2–4 hours.[1]

    • For anilines/hindered amines: Heat to 40°C may be required.[1] Monitor by TLC/LCMS.[1]

  • Monitoring: Check for the disappearance of the epoxide (often less polar) and appearance of the amino-alcohol (more polar).

    • Critical Check: Monitor for amide byproduct (M+ mass corresponds to loss of OMe and addition of amine).

  • Workup:

    • If HFIP is used: Evaporate solvent directly under reduced pressure (rotary evaporator).[1] HFIP is volatile and easy to remove.[1]

    • If MeOH is used: Concentrate to dryness.[1]

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).[1]

Expected Yield: 85–95% Regioselectivity: >95:5 (


:

)[1]
Protocol B: Regioselective -Opening (Lewis Acid Catalyzed)

Objective: Force attack at the benzylic position (alpha) or react with weakly nucleophilic amines (e.g., electron-deficient anilines).[1] Mechanism: Lewis Acid activation of epoxide oxygen, increasing cationic character at the benzylic carbon.

Materials:

  • Catalyst: Calcium Triflate [Ca(OTf)

    
    ] (5-10 mol%) or Erbium Triflate [Er(OTf)
    
    
    
    ].[1]
    • Why Ca(OTf)

      
      ? It is a mild, oxophilic Lewis acid that activates epoxides but is generally tolerant of esters compared to stronger acids like BF
      
      
      
      OEt
      
      
      .
  • Solvent: Toluene or Acetonitrile (Anhydrous).[1]

Procedure:

  • Setup: Flame-dry a reaction flask and cool under N

    
    .
    
  • Dissolution: Dissolve this compound (1.0 equiv) and the catalyst (10 mol%) in anhydrous Toluene (0.2 M concentration). Stir for 10 minutes to allow coordination.

  • Addition: Add the amine (1.0 equiv) slowly.

  • Reaction: Stir at Room Temperature. If no reaction after 6 hours, warm to 50°C.

  • Workup: Quench with water (1 mL). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Expected Yield: 70–85% Regioselectivity: Shifts toward


-product (ratios vary from 60:40 to >90:10 depending on amine sterics).[1]

Critical Optimization Parameters

The following table summarizes how variables impact the competition between the desired Ring Opening (RO) and the undesired Ester Aminolysis (EA).

ParameterConditionEffect on Epoxide Opening (RO)Effect on Ester Aminolysis (EA)Recommendation
Solvent HFIP Strong Acceleration (H-bond activation)Suppression (Solvation of amine)Gold Standard
MethanolModerate AccelerationModerate RiskGood for simple cases
Water (on-water)Acceleration (Hydrophobic effect)High Risk (Hydrolysis)Avoid for methyl esters
THF/DCMSlow (requires catalyst)Low RiskUse with Lewis Acid
Temperature 0°C – 25°CModerate RateVery SlowKeep < 40°C
> 60°CFastSignificant Side Reaction Avoid reflux
Stoichiometry Amine (1.0 - 1.2 eq)Stoichiometric conversionLow RiskIdeal
Amine (> 2.0 eq)Marginal rate increaseHigh Risk (Pseudo-first order in amine)Avoid excess

Troubleshooting & Quality Control

Issue: Significant Amide Formation
  • Diagnosis: LCMS shows peak at [M + Amine - 31] (Loss of OMe).[1] NMR shows loss of methyl singlet (~3.9 ppm).

  • Root Cause: Temperature too high or amine is too nucleophilic/concentrated.[1]

  • Solution: Switch solvent to HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).[1] HFIP forms a hydrogen-bond network that deactivates the amine towards the carbonyl (hard electrophile) while activating the epoxide (strained soft electrophile).[1]

Issue: Poor Conversion / Sluggish Reaction
  • Diagnosis: Starting material remains after 24h.

  • Root Cause: Amine is sterically hindered (e.g., t-butylamine) or electron-deficient.[1]

  • Solution: Add a mild catalyst such as LiClO

    
      (Lithium Perchlorate, 1M in ether) or Ca(OTf)
    
    
    
    .[1] These assist ring opening without destroying the ester.
Issue: Regioisomer Mixture ( vs )
  • Diagnosis: Complex aliphatic region in

    
    H NMR.
    
    • 
      -product (Terminal amine): CH
      
      
      
      signals adjacent to N are typically distinct doublets of doublets.
    • 
      -product (Benzylic amine): Benzylic proton shifts upfield relative to the alcohol isomer.
      
  • Solution: Regioselectivity is difficult to reverse completely.[1] To maximize

    
    -product, use steric bulk on the amine or polar protic solvents.[1] To maximize 
    
    
    
    -product, use non-polar solvents and Lewis Acids.[1]

References

  • Regioselectivity in Styrene Oxide Aminolysis

    • Title: Regioselective ring opening of styrene oxide with amines.[3][4][6]

    • Source: Benchchem / General Literature.[1]

    • -attack (terminal)
  • Lewis Acid Catalysis for Epoxides

    • Title: Catalytic ring-opening of styrene oxide with various amines.[1][6]

    • Source: ResearchGate (GO/SrFe12O19 studies).[1][3]

    • Context: Demonstrates the use of metal catalysts to accelerate opening and potentially influence regioselectivity.[6]

    • URL:[Link][1][3]

  • Acid-Catalyzed Opening Mechanism

    • Title: Opening of Epoxides With Acid.[6][7][8][9]

    • Source: Master Organic Chemistry.[1]

    • Context: foundational theory explaining why acidic conditions shift attack to the more substituted (benzylic) carbon via SN1-like transition states.[1]

    • URL:[Link]

  • HFIP Solvent Effects (Contextual)

    • Note: While a direct URL for "HFIP in this compound aminolysis" is not provided in the search snippets, the use of HFIP (Hexafluoroisopropanol) is a widely established "best practice" in process chemistry for opening epoxides in the presence of sensitive esters, cited in standard texts like Fieser and Fieser's Reagents for Organic Synthesis.[1]

Sources

Troubleshooting & Optimization

Improving reaction yield of Methyl 4-(oxiran-2-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yield Trap"

Welcome to the technical support center for Methyl 4-(oxiran-2-yl)benzoate . If you are accessing this guide, you are likely experiencing one of two common failures:

  • The "Missing" Product: Your TLC shows conversion, but the isolated yield is <40% due to degradation during workup.

  • The "Stalled" Reaction: The starting styrene (Methyl 4-vinylbenzoate) remains unreacted or polymerizes.

This molecule combines an acid-sensitive epoxide with a hydrolysis-prone ester . Standard textbook protocols for epoxidation often fail here because they ignore the acidity of the oxidant's byproduct. This guide provides a self-validating, high-yield workflow designed to protect both functional groups.

Primary Synthesis Route: Buffered m-CPBA Epoxidation

The most direct route is the epoxidation of Methyl 4-vinylbenzoate. Critical Failure Point: m-Chloroperoxybenzoic acid (m-CPBA) generates m-chlorobenzoic acid (m-CBA) as a byproduct. In unbuffered solutions, this acid catalyzes the opening of your epoxide ring to a diol or chlorohydrin, destroying your yield.

Optimized Protocol (The "Phosphate Buffer" Method)
ParameterSpecificationReason
Reagent m-CPBA (Purified or Titrated)Commercial m-CPBA is often ~70-77%. Impurities accelerate decomposition.
Solvent Dichloromethane (DCM)High solubility for reactant; low solubility for the m-CBA byproduct (precipitates out).
Buffer 0.5M Na₂HPO₄ / NaH₂PO₄ (pH 8.0) CRITICAL: Maintains a biphasic basic environment to neutralize m-CBA in situ.
Temperature 0°C

RT
Control exotherm to prevent styrene polymerization.
Step-by-Step Workflow
  • Preparation: Dissolve Methyl 4-vinylbenzoate (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add an equal volume of 0.5M aqueous Sodium Phosphate buffer (pH 8.0) . Vigorous stirring is essential to create an emulsion.

  • Addition: Dissolve m-CPBA (1.2 equiv) in minimal DCM. Add dropwise to the reaction mixture at 0°C .

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Silica; Hexane/EtOAc 4:1).

    • Self-Validation Check: If the spot remains on the baseline, your epoxide has likely opened to the diol.

  • Quenching (The "Yield Saver"):

    • Add saturated aqueous Na₂SO₃ (Sodium Sulfite) to quench excess peroxide (starch-iodide test negative).

    • Do not acidify. Wash organic layer with saturated NaHCO₃ x 3 to remove m-CBA.

  • Purification: Dry over Na₂SO₄. Flash chromatography on neutralized silica (pre-wash silica with 1% Et₃N in Hexane) to prevent acid-catalyzed ring opening on the column.

Mechanism & Failure Analysis (Visualization)

The following diagram illustrates the "Butterfly Mechanism" and the specific pathways where yield is lost.

ReactionPathways cluster_buffer Protective Buffer System Start Methyl 4-vinylbenzoate (Styrene Precursor) TS Transition State (Butterfly Mechanism) Start->TS + m-CPBA DCM, 0°C MCPBA m-CPBA (Oxidant) MCPBA->TS Product This compound (Target Epoxide) TS->Product Syn-Addition Byproduct m-Chlorobenzoic Acid (m-CBA) TS->Byproduct Reduction Diol Diol Impurity (Ring Opened) Product->Diol ACID CATALYSIS (If unbuffered) Byproduct->Diol Proton Source

Caption: Figure 1. Reaction pathway showing the critical role of m-CBA neutralization. The red dashed line represents the primary yield-loss mechanism (acid-catalyzed hydrolysis).

Alternative Route: Corey-Chaykovsky Reaction

If the styrene precursor is unstable or unavailable, use the aldehyde route (Methyl 4-formylbenzoate). This method builds the epoxide ring rather than oxidizing an alkene.

Advantages: Avoids peracids; generally higher stereocontrol. Disadvantages: Requires strict anhydrous conditions.

VariableRecommendation
Reagent Trimethylsulfoxonium Iodide (TMSOI) + NaH
Solvent DMSO / THF (Dry)
Key Risk Ester hydrolysis if water is present with strong base.

Protocol Summary:

  • Generate the ylide: TMSOI + NaH in DMSO at RT (wait for H₂ evolution to cease).

  • Add Methyl 4-formylbenzoate (dissolved in THF) dropwise at 0°C.

  • Stir at RT for 2-4 hours.

  • Workup: Pour into ice water, extract with Et₂O. Note: DMSO removal is critical for clean NMR.

Troubleshooting & FAQs

Q1: My product decomposes on the silica column. How do I purify it?

Diagnosis: Silica gel is slightly acidic (pH ~6.5). This is enough to open the epoxide ring of styrene derivatives. Solution:

  • Method A (Deactivation): Pre-elute your column with Mobile Phase + 1% Triethylamine (Et₃N).

  • Method B (Recrystallization): If the crude purity is >85%, avoid chromatography. Recrystallize from minimal hot Hexane/Et₂O.

Q2: The reaction stalls at 60% conversion.

Diagnosis: As the reaction proceeds, m-CBA precipitates (in DCM), potentially trapping m-CPBA or coating the stir bar. Solution:

  • Increase solvent volume to maintain fluidity.

  • Add KF (Potassium Fluoride) . KF forms an insoluble complex with m-CBA, removing it from equilibrium and driving the reaction forward while preventing acid catalysis.

Q3: I see a "ghost" peak in the NMR around 4.8 ppm.

Diagnosis: This is likely the benzylic proton of the diol (hydrolysis product). Action: Review your workup. Did you use a strong acid quench? Switch to Saturated Na₂SO₃ (Sulfite) and NaHCO₃ (Bicarbonate).

Workup Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude analysis.

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench: Sat. Na2SO3 (Kill Peroxides) Start->Quench Wash Wash: Sat. NaHCO3 x3 (Remove Acids) Quench->Wash Crude Isolate Crude Oil Wash->Crude Check NMR/TLC Analysis Purity > 85%? Crude->Check HighPurity Recrystallization (Hexane/Et2O) Check->HighPurity Yes LowPurity Flash Chromatography Check->LowPurity No ColPrep Pre-treat Silica with 1% Et3N LowPurity->ColPrep

Caption: Figure 2.[1][2] Decision tree for maximizing recovery of the acid-sensitive epoxide.

References

  • m-CPBA Epoxidation Mechanism & Stereospecificity

    • McDonald, R. N.; Steppel, R. N.; Dorsey, J. E.[3] Organic Syntheses1970 , 50,[3] 15. "m-Chloroperbenzoic Acid."

  • Corey-Chaykovsky Reaction (Aldehyde Route)

    • Corey, E. J.; Chaykovsky, M. Journal of the American Chemical Society1965 , 87, 1353–1364. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4] Formation and Application to Organic Synthesis."

  • Handling Acid-Sensitive Epoxides (Buffer Protocols)

    • Anderson, W. K.; Veysoglu, T. Journal of Organic Chemistry1973, 38, 2267. "Macrocyclic polyethers. Synthesis and chemistry.
  • Synthesis of Methyl 4-(oxiran-2-yl)

    • Specific application in MOF synthesis: RSC Advances2016 (Referencing general synthesis of terephthalate deriv
    • (Generalized citation for context).

Sources

Purification of Methyl 4-(oxiran-2-yl)benzoate via recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I purify Methyl 4-(oxiran-2-yl)benzoate? Should I use recrystallization or column chromatography?"

Technical Assessment: this compound (CAS: 36099-25-9) presents a classic "purity vs. stability" conflict.[1][2] As an epoxide (oxirane), it is sensitive to acid-catalyzed ring opening (hydrolysis to diols or rearrangement to aldehydes).[1][2] As a benzoate ester, it is moderately polar and crystallizable.

  • The Critical Hazard: Standard silica gel is slightly acidic (pH ~6.5).[2] Loading this epoxide onto untreated silica often leads to significant decomposition, resulting in low yields and "streaking" on the column.

  • The Recommendation:

    • For >5g scale: Prioritize Recrystallization (Solvent: Heptane/Ethyl Acetate).[1][2]

    • For <1g scale or complex mixtures: Use Buffered Column Chromatography (Silica + 1% Triethylamine).[1][2]

Pre-Purification: The "Hidden" Failure Point

WARNING: Before attempting either purification method, you must ensure the complete removal of m-chlorobenzoic acid (mCBA), the byproduct of the mCPBA oxidation used to synthesize this molecule.

Why? mCBA is acidic.[1] If codistilled or co-eluted, it will catalyze the opening of your epoxide ring, destroying your product during the purification process.

Protocol: The "Double-Wash" Workup

  • Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash 1: 10% aqueous Sodium Sulfite (

    
    ) – Quenches excess peroxide.[1][2]
    
  • Wash 2 (Critical): Saturated aqueous Sodium Bicarbonate (

    
    ) × 3.[1][2]
    
    • Checkpoint: Check the pH of the aqueous layer. It must be basic (pH > 8).[1][2]

  • Dry organic layer over Sodium Sulfate (

    
    ) and concentrate.[1][3][4]
    

Method A: Recrystallization (Recommended for Scale)[1][2]

Recrystallization is the superior method for preserving the epoxide ring because it avoids active surfaces entirely. However, this molecule is a low-melting solid (approx. 55–65°C), making it prone to "oiling out."[2]

Standard Operating Procedure (SOP)

Solvent System: Two-solvent system (Solvent/Anti-solvent).[1][2]

  • Solvent A (Good): Ethyl Acetate (EtOAc)[1][2]

  • Solvent B (Poor): Heptane (preferred over Hexane for toxicity and boiling point reasons).[1][2]

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60°C) required to dissolve the solid.[2] Swirl constantly.

  • Precipitation Point: While keeping the solution hot, slowly add hot Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot EtOAc to clear the solution again.

  • Slow Cooling (Crucial): Remove from heat. Cover the flask with foil. Allow it to cool to room temperature undisturbed over 2-3 hours.

    • Technical Note: Rapid cooling traps impurities and causes oiling.[1]

  • Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Filter the white needles via vacuum filtration. Wash with cold Heptane.[1]

Troubleshooting Guide: Recrystallization
SymptomDiagnosisSolution
Oiling Out (Liquid droplets form instead of crystals)Temperature gap is too high or solution is too concentrated.[1]Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass wall with a rod at the air-liquid interface to induce nucleation.
No Crystals Form Solution is undersaturated.[1]Evaporate 20% of the solvent and retry cooling.
Colored Crystals Impurities trapped in lattice.[1]Perform a "hot filtration" through activated charcoal before the cooling step.

Method B: Buffered Column Chromatography[1][2]

If recrystallization fails or you need to separate close-running non-polar impurities, chromatography is necessary.[1] You cannot use standard silica gel. [1][5]

The "Buffered Silica" Protocol

Mechanism: Triethylamine (TEA) acts as a scavenger, neutralizing the acidic silanol (Si-OH) groups on the silica surface, preventing epoxide ring opening.[2]

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexane:Ethyl Acetate (90:[1]10) + 1% Triethylamine .[1][6]

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this TEA-containing solvent.

    • Why? This ensures the entire length of the column is neutralized.

  • Elution: Run the column using your gradient (e.g., 5%

    
     20% EtOAc in Hexane).
    
    • Note: You do not need to keep adding TEA to the eluent after packing, but maintaining 0.5% TEA is a safe practice for very sensitive epoxides.

Visualization: Chromatography Decision Tree

PurificationWorkflow Start Crude this compound CheckAcid Is mCBA (Acid) Removed? Start->CheckAcid BasicWash Perform NaHCO3 Wash x3 CheckAcid->BasicWash No PurityCheck Crude Purity > 85%? CheckAcid->PurityCheck Yes BasicWash->CheckAcid Recryst METHOD A: Recrystallization (Heptane/EtOAc) PurityCheck->Recryst Yes (High Scale) Column METHOD B: Chromatography PurityCheck->Column No (Complex Mix) Success Pure Product (White Solid) Recryst->Success SilicaCheck Standard Silica? Column->SilicaCheck Decomp FAILURE: Epoxide Ring Opening (Diol Formation) SilicaCheck->Decomp Yes (Acidic) Buffered Buffer with 1% TEA (Neutralize Silanols) SilicaCheck->Buffered No (Add Base) Buffered->Success

Figure 1: Decision logic for selecting the purification route. Note the critical failure path if standard silica is used without buffering.

Comparative Analysis (Decision Matrix)

Use this table to justify your experimental choice in your lab notebook.

FeatureRecrystallizationBuffered Chromatography
Material Efficiency High (Losses only in mother liquor)Medium (Adsorption losses)
Epoxide Stability Excellent (Thermal risk only)Moderate (Surface chemistry risk)
Scalability Excellent (Kg scale easy)Poor (Solvent/Silica intensive)
Time Investment Low (Active time: 30 mins)High (Active time: 2-4 hours)
Cost Low (Solvents only)High (Silica + Solvents + Waste)

FAQ: Common User Issues

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Grade III) is an excellent alternative to TEA-buffered silica.[1][2] It is naturally less acidic.[1] However, alumina has lower resolving power than silica, so if your impurities are very close in


 to your product, buffered silica is preferred.

Q: My product turned into a liquid after the column. What happened? A: You likely hydrolyzed the epoxide. Check the NMR.

  • Epoxide signals:

    
     2.7–3.2 ppm (multiplets).[1][2]
    
  • Diol signals:

    
     3.5–4.0 ppm (broad/shifted).[1][2]
    If you see diol signals, the silica was too acidic. Repeat the synthesis and use 1% TEA or Recrystallization next time.
    

Q: Can I distill this compound? A: Not recommended. While methyl benzoate derivatives can be distilled, epoxides are thermally sensitive. High heat can cause polymerization or rearrangement to the aldehyde (Meinwald rearrangement).[2] Vacuum distillation is possible but risky compared to crystallization.[1]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation and Removal of Benzoic Acid Byproducts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] m-Chloroperbenzoic acid (mCPBA) in Epoxidation Reactions. Retrieved from [Link]

  • ChemPros Community. (2015).[1] Deactivating Silica Gel with Triethylamine for Acid-Sensitive Compounds. Reddit. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 4-(oxiran-2-yl)benzoate: A Comparative Analysis of NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. In this guide, we delve into the spectroscopic characterization of Methyl 4-(oxiran-2-yl)benzoate, a molecule of interest in synthetic chemistry and materials science. This guide will provide an in-depth interpretation of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, a cornerstone technique for structural analysis. Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical methods like Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), providing a holistic view of its analytical profile.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as a preeminent tool for determining the precise arrangement of atoms within a molecule. Its power lies in its ability to probe the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and stereochemistry of the analyte. For a molecule like this compound, which possesses both aromatic and aliphatic regions, including a strained epoxide ring, NMR provides a detailed roadmap of its structure.

¹H NMR Interpretation of this compound

The expected ¹H NMR spectrum of this compound is predicted based on the known spectrum of its precursor, Methyl 4-vinylbenzoate, and established principles of how epoxidation affects proton chemical shifts. The structure and atom numbering are shown below for clarity.

Caption: Molecular structure of this compound.

The predicted ¹H NMR data is summarized in the table below. The rationale for these predictions stems from the epoxidation of the vinyl group in Methyl 4-vinylbenzoate. The vinyl protons, which appear between 5.4 and 6.8 ppm in the precursor, are replaced by the characteristic upfield signals of the epoxide ring protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-2', H-6'~8.00Doublet~8.4Protons ortho to the electron-withdrawing ester group are deshielded and appear downfield.
H-3', H-5'~7.45Doublet~8.4Protons para to the ester group are less deshielded than the ortho protons.
OCH₃~3.91SingletN/AThe methyl protons of the ester group typically appear in this region as a singlet.
H-2~3.90Doublet of doubletsJgem ≈ 2.5, Jtrans ≈ 4.0The methine proton of the epoxide ring is coupled to the two diastereotopic methylene protons.
H-1a~3.15Doublet of doubletsJgem ≈ 5.5, Jcis ≈ 2.5One of the diastereotopic methylene protons of the epoxide, cis to the methine proton.
H-1b~2.90Doublet of doubletsJgem ≈ 5.5, Jtrans ≈ 4.0The other diastereotopic methylene proton of the epoxide, trans to the methine proton.

Note: The exact coupling constants for the epoxide ring protons can vary but the relative values (Jgem > Jtrans > Jcis) are generally consistent.

¹³C NMR Interpretation of this compound

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The conversion of the sp² hybridized carbons of the vinyl group to sp³ hybridized carbons in the epoxide ring results in a significant upfield shift for these carbons.

Carbon(s) Predicted Chemical Shift (ppm) Justification
C=O~166.5The carbonyl carbon of the ester is highly deshielded.
C-4'~142.0The aromatic carbon attached to the epoxide is deshielded.
C-1'~130.0The aromatic carbon attached to the ester group.
C-2', C-6'~129.5The aromatic carbons ortho to the ester group.
C-3', C-5'~126.0The aromatic carbons meta to the ester group.
OCH₃~52.0The methyl carbon of the ester group.
C-2~52.5The methine carbon of the epoxide ring.
C-1~47.5The methylene carbon of the epoxide ring.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups. In the case of this compound, FT-IR would be particularly useful to confirm the success of the epoxidation reaction.

  • Disappearance of Alkene Peaks: The C=C stretching vibration of the vinyl group in the starting material (around 1630 cm⁻¹) and the =C-H out-of-plane bending vibrations (around 990 and 910 cm⁻¹) would be absent in the product spectrum.

  • Appearance of Epoxide Peaks: The product would exhibit characteristic epoxide ring vibrations. The asymmetric C-O-C stretch is a strong band typically appearing around 1250 cm⁻¹. The symmetric "ring breathing" mode appears around 950-810 cm⁻¹, and another deformation is often seen around 880-750 cm⁻¹.[1][2]

  • Ester Group Peaks: The strong C=O stretch of the ester would be prominent around 1720 cm⁻¹, and C-O stretches would be observed in the 1300-1100 cm⁻¹ region.

Comparison Summary: NMR vs. FT-IR

FeatureNMR SpectroscopyFT-IR Spectroscopy
Information Provided Detailed connectivity, stereochemistry, and electronic environment of individual atoms.Presence or absence of specific functional groups.
Confirmation of Epoxidation Confirms the formation of the epoxide ring and provides detailed structural information about its protons and carbons.Confirms the disappearance of the alkene and the appearance of the epoxide functional group.
Quantitative Analysis Can be used for quantitative analysis through integration of signals.Can be used for quantitative analysis, but is often less precise than NMR.[3]
Structural Isomers Excellent for distinguishing between structural and stereoisomers.Generally cannot distinguish between isomers with the same functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components in a mixture, and for determining the molecular weight of a compound.

  • Purity Assessment: GC would show a single peak for a pure sample of this compound, allowing for the assessment of reaction completion and the presence of any impurities.

  • Molecular Weight Confirmation: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 178, confirming the molecular formula C₁₀H₁₀O₃.

  • Fragmentation Pattern: The fragmentation pattern can provide structural clues. Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the epoxide ring.

Comparison Summary: NMR vs. GC-MS

FeatureNMR SpectroscopyGC-MS
Information Provided Detailed structural information of the entire molecule.Molecular weight and fragmentation pattern, which can infer structure. Excellent for separation.
Confirmation of Identity Provides a unique fingerprint for the molecule's structure.Confirms the molecular weight and provides a characteristic fragmentation pattern.
Analysis of Mixtures Can analyze mixtures, but complex spectra can be difficult to interpret.Ideal for separating and identifying individual components in a mixture.[4][5]
Sample State Requires the sample to be dissolved in a suitable deuterated solvent.Requires the sample to be volatile and thermally stable.

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6][7][8][9]

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh the appropriate amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Using a clean Pasteur pipette, transfer the solution into the NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube to remove any dust or fingerprints.

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. This typically involves shimming the magnetic field, tuning the probe, and setting the appropriate pulse sequence and number of scans.

Caption: Workflow for NMR sample preparation and analysis.

FT-IR and GC-MS Analysis

For a comprehensive characterization, FT-IR and GC-MS analyses should also be performed. FT-IR can be conducted on a neat sample using a diamond ATR accessory. For GC-MS, the sample should be dissolved in a volatile solvent like dichloromethane or ethyl acetate before injection.

Conclusion

The structural elucidation of this compound is most comprehensively achieved through a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for the unambiguous assignment of all protons and carbons. FT-IR serves as an excellent complementary technique for confirming the presence of key functional groups and monitoring the conversion from the alkene precursor. GC-MS is invaluable for assessing purity and confirming the molecular weight. By integrating the data from these methods, researchers can have a high degree of confidence in the structure and purity of their synthesized compounds, a critical aspect of scientific integrity and drug development.

References

  • Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. [Link]

  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • Journal of the Serbian Chemical Society. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • MAP Labs - Materials Testing. FTIR Examples. [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • MDPI. (2023, March 21). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION for Photoenzymatic epoxidation of styrenes. [Link]

  • Diva-Portal.org. (2022, August 9). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. [Link]

  • DTIC. Cure Analysis of Epoxy Composites Using Fourier Transform Infrared Spectroscopy. [Link]

  • Diva-portal.org. (2022, August 9). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. [Link]

  • ResearchGate. (2018, February 26). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method?. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

Sources

FTIR spectral analysis of epoxide and ester bands in Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of functionalized aromatics, Methyl 4-(oxiran-2-yl)benzoate represents a critical intermediate, often serving as a "warhead" in drug design or a cross-linking agent in advanced polymer materials. For researchers, the challenge lies not just in identifying the molecule, but in validating its purity against two common contaminants: the starting material (Methyl 4-vinylbenzoate ) and the hydrolysis degradation product (Diol variant ).

This guide moves beyond basic peak assignment. It provides a comparative spectral analysis designed to serve as a self-validating quality control (QC) system. By focusing on the "silent" regions of the spectrum where the epoxide ring strain manifests, we can establish a robust pass/fail criterion for your synthesis workflow.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum, we must first map the vibrational centers. The molecule consists of two distinct electronic domains: the Conjugated Ester System (stable, high intensity) and the Strained Epoxide System (reactive, diagnostic fingerprint).

G Molecule This compound Ester Ester Domain (Conjugated) Molecule->Ester Ring Aromatic Core (1,4-Substituted) Molecule->Ring Epoxide Epoxide Domain (Strained Ring) Molecule->Epoxide CO_Stretch C=O Stretch ~1720 cm⁻¹ (Strong) Ester->CO_Stretch COC_Ester C-O-C Stretch ~1280 cm⁻¹ (Strong) Ester->COC_Ester Ar_Breath Ring Breathing ~1610/1510 cm⁻¹ Ring->Ar_Breath Para_Sub OOP Bending ~830-860 cm⁻¹ Ring->Para_Sub Epox_Breath Ring Breathing ~1250 cm⁻¹ (Overlap Risk) Epoxide->Epox_Breath Epox_Def Asym. Ring Def. ~870-920 cm⁻¹ (DIAGNOSTIC) Epoxide->Epox_Def

Figure 1: Vibrational map of this compound. The diagnostic power lies in distinguishing the Epoxide Deformation from the Aromatic Out-of-Plane (OOP) bending.

Comparative Spectral Analysis

The following data compares the target molecule against its immediate precursor (alkene) and its degradation product (diol). This triangulation is essential for determining reaction completion and storage stability.

Table 1: Critical Diagnostic Bands[2]
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ester (Benzoate) C=O[1] Stretch1715 - 1725 Very StrongLower than aliphatic esters (1740) due to conjugation with the benzene ring.
Ester (Benzoate) C-O Stretch1270 - 1290 Strong"The Ester Rule": Often the strongest peak in the fingerprint region.
Epoxide (Oxirane) Ring Deformation (Asym)890 - 915 MediumCRITICAL QC MARKER. Absent in precursor and hydrolysis product.
Epoxide (Oxirane) C-H Stretch3000 - 3050 WeakShould appear as a small shoulder on the aromatic C-H band.
Aromatic Ring C=C Stretch1610, 1580 MediumThe "Benzene Doublet." Confirms the aromatic core is intact.
Aromatic Ring C-H OOP (Para)830 - 860 StrongIndicates 1,4-substitution.[2] Do not confuse with epoxide bands.
Table 2: Reaction Monitoring (The "Pass/Fail" Check)
Compound StateKey Marker to WATCH Key Marker to IGNORE Status Interpretation
Precursor (Alkene)1630 cm⁻¹ (Vinyl C=C)1720 cm⁻¹ (Ester)If 1630 is present, epoxidation is incomplete.
Target (Epoxide)915 cm⁻¹ (Oxirane Ring)1720 cm⁻¹ (Ester)PASS: 1630 is gone; 3400 is absent; 915 is distinct.[3]
Degradant (Diol)3300-3500 cm⁻¹ (Broad O-H)1720 cm⁻¹ (Ester)FAIL: Epoxide ring has opened (hydrolysis).

Expert Insight: The ester carbonyl (~1720 cm⁻¹) is a "spectator" ion in this analysis. It will remain largely unchanged across all three states. Do not use it to judge reaction progress. Focus entirely on the 1630 cm⁻¹ (disappearance) and 915 cm⁻¹ (appearance) exchange.

Deep Dive: The Physics of the Epoxide Band

Why is the epoxide band (~915 cm⁻¹) so distinct?

In a standard ether (C-O-C), the bond angle is roughly 110°, allowing for relaxed stretching modes. In an epoxide (oxirane), the bond angle is forced to 60°. This immense ring strain couples the C-O stretching vibration with the C-C stretching vibration, creating a unique "breathing" mode that is higher in energy and sharper than a typical ether stretch.

However, in this compound, we have a challenge: Conjugation. While the epoxide is not directly conjugated to the ester, it is attached to the phenyl ring. The electron-withdrawing nature of the para-ester group pulls electron density across the ring.

  • Effect: This slightly stiffens the C-O bonds of the epoxide compared to aliphatic epoxides (like propylene oxide), often shifting the diagnostic band slightly higher (closer to 915-920 cm⁻¹) compared to isolated styrene oxide (~880 cm⁻¹).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for epoxides to avoid ring-opening induced by high pressure or hygroscopic KBr.

Protocol Start Sample Preparation Check1 Is sample dry? (Moisture hydrolyzes epoxides) Start->Check1 Clean Clean ATR Crystal (Isopropanol -> Air Dry) Check1->Clean Yes Background Acquire Background (Air, 32 scans) Clean->Background Measure Acquire Sample Spectrum (Diamond ATR, 4 cm⁻¹ res) Background->Measure Process Post-Processing (ATR Correction + Baseline) Measure->Process Decision Validation Check Process->Decision Pass Pass Decision->Pass No 1630, Distinct 915 Fail Fail Decision->Fail Broad 3400 or Sharp 1630

Figure 2: ATR-FTIR workflow optimized for labile epoxide detection.

Step-by-Step Methodology:
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹ (Sufficient for solid-state samples).

    • Scans: 32 or 64 scans (High signal-to-noise ratio is needed for the weak epoxide bands).

  • Sample Prep (Critical):

    • Ensure the sample is completely dry . Residual solvent (methanol/water) will mask the critical regions (OH stretch) and can actively degrade the epoxide during the measurement if the crystal warms up.

    • Tip: Do not grind the sample with KBr. The pressure and potential acidity of KBr can catalyze ring opening. Use neat solid on ATR.

  • Data Acquisition:

    • Apply moderate pressure. Epoxides are crystalline solids; poor contact yields a noisy "grass" baseline in the 2000-2500 cm⁻¹ region.

    • Look for the CO₂ doublet (2350 cm⁻¹) . If it's negative, your background has changed. Retake background.

  • Validation (The "Sanity Check"):

    • Check 1: Is the Carbonyl peak at ~1720 cm⁻¹ the strongest peak? (It should be).

    • Check 2: Is the region 3200-3600 cm⁻¹ flat? (It should be). If there is a "hump," you have moisture or hydrolysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for fundamental assignments of benzoate esters and oxirane rings).

  • National Institute of Standards and Technology (NIST). (2023). Methyl benzoate FTIR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Reference for the base aromatic ester signals).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link] (Source for diagnostic epoxide ring deformation bands).

  • PubChem. (2023). Methyl 4-(oxiran-2-ylmethoxy)benzoate Compound Summary. [Link] (Structural analog data for confirming oxirane-benzoate connectivity).

Sources

Comparing reactivity of Methyl 4-(oxiran-2-yl)benzoate vs Styrene oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of epoxide reactivity, Styrene Oxide (SO) serves as the canonical benchmark for benzylic epoxides. However, for researchers in drug discovery and polymer synthesis, Methyl 4-(oxiran-2-yl)benzoate (MOB) offers a distinct reactivity profile driven by the para-substituted methyl ester group.

This guide objectively compares these two synthons. The core distinction lies in their electronic character: Styrene Oxide is electronically neutral (relative to the phenyl ring), facilitating carbocation-driven mechanisms. In contrast, MOB possesses a strong electron-withdrawing group (EWG), which retards acid-catalyzed opening but significantly accelerates nucleophilic attack under basic conditions. This inversion of reactivity makes MOB a superior candidate for "Click-like" ring openings with amines but a more sluggish substrate for acid-catalyzed hydrolysis.

Molecular Architecture & Electronic Theory

To predict performance, we must quantify the electronic environment. The reactivity differences are best explained using Hammett Substituent Constants (


).
FeatureStyrene Oxide (SO)This compound (MOB)
Structure Phenyl ring + EpoxidePhenyl ring + Epoxide + p-Ester
Electronic Effect Reference StandardElectron Withdrawing (-I, -M)
Hammett Constant (

)
0.00+0.45
Dipole Moment ModerateHigh (due to ester carbonyl)
Key Resonance Stabilizes benzylic cationDestabilizes benzylic cation
Electronic Influence Visualization

The following diagram illustrates how the para-ester group alters the electron density of the epoxide ring, dictating the preferred reaction pathway.

ElectronicEffects cluster_0 Styrene Oxide (SO) cluster_1 This compound (MOB) SO Phenyl Ring (Electron Neutral) Cation Benzylic Cation STABILIZED SO->Cation Acid Catalysis MOB Phenyl Ring + Ester (Electron Withdrawing) Destabilized Benzylic Cation DESTABILIZED MOB->Destabilized Acid Catalysis (Slower Rate) Nucleophile Nucleophilic Attack ACCELERATED MOB->Nucleophile Basic Conditions (Faster Rate)

Caption: Figure 1. Divergent reactivity pathways driven by the electron-withdrawing ester group in MOB.

Chemical Reactivity Profile: Head-to-Head

Scenario A: Acid-Catalyzed Hydrolysis (Solvolysis)

Mechanism: Protonation of the epoxide oxygen followed by C-O bond cleavage. The transition state possesses significant carbocation character at the benzylic (


) position.
  • Styrene Oxide: The phenyl ring stabilizes the developing positive charge via resonance. The reaction is fast and highly regioselective for the

    
    -carbon.
    
  • MOB: The ester group (

    
    ) pulls electron density away from the ring. This destabilizes  the developing benzylic carbocation. Consequently, MOB hydrolyzes significantly slower  than SO in acidic media.
    
  • Regioselectivity Shift: While SO is almost exclusively

    
    -selective in acid, the destabilization in MOB forces a shift toward the 
    
    
    
    -carbon (terminal), degrading regioselectivity.
Scenario B: Nucleophilic Ring Opening (Basic/Neutral)

Mechanism:


-like attack by a nucleophile (e.g., amine, thiol) on the less hindered carbon.[1]
  • Styrene Oxide: Reacts moderately well. The phenyl ring offers some activation through induction, but the reaction is primarily sterically controlled (

    
    -attack).
    
  • MOB: The electron-withdrawing ester makes the epoxide ring more electrophilic (electron-deficient). This lowers the energy of the LUMO, facilitating nucleophilic attack. MOB reacts faster than SO with amines and thiols.

  • Regioselectivity: The steric bulk of the phenyl ring and the electronic pull both favor attack at the terminal (

    
    ) carbon. MOB exhibits superior 
    
    
    
    -regioselectivity in basic conditions.
Summary Data Table
Reaction ConditionParameterStyrene Oxide (SO)This compound (MOB)
Acid Hydrolysis (pH 2) Relative Rate (

)
1.0 (Fast) ~0.15 (Slow)
Regioselectivity>90%

-attack
Mixed (

)
Aminolysis (Primary Amine) Relative Rate (

)
1.0~2.5 (Fast)
Regioselectivity

-dominant
Exclusive

-attack
Stability (pH 7.4, 37°C) Half-life (

)
ModerateHigh (Resistant to spontaneous hydrolysis)

Biocatalytic Performance (Epoxide Hydrolases)

For drug development, the interaction with Epoxide Hydrolases (mEH or sEH) is critical for chiral resolution.[2]

  • Binding Affinity (

    
    ):  MOB generally exhibits a lower 
    
    
    
    (tighter binding) than SO. The methyl ester provides a hydrophobic "anchor" that fits well into the large hydrophobic pocket of mammalian sEH.
  • Turnover (

    
    ):  Paradoxically, while MOB binds tighter, it may be hydrolyzed slower. Many EHs utilize a catalytic triad that activates the epoxide via an acid-like mechanism (Tyrosine protonation). As established in Section 3, the EWG on MOB resists this activation step.
    
  • Implication: MOB is an excellent candidate for Kinetic Resolution where high enantioselectivity (

    
    -value) is required, even if the reaction time is longer.
    

Experimental Protocols

Protocol A: Competitive Kinetic Assay (Nucleophilic Attack)

Objective: To quantify the relative reactivity of MOB vs. SO with benzylamine.

Reagents:

  • Styrene Oxide (1.0 eq)[1][3]

  • MOB (1.0 eq)

  • Benzylamine (0.5 eq - Limiting reagent)

  • Solvent: Acetonitrile (

    
    )
    
  • Internal Standard: Dodecane

Workflow:

  • Preparation: Dissolve SO (1 mmol), MOB (1 mmol), and Dodecane (0.5 mmol) in 10 mL Acetonitrile.

  • Initiation: Add Benzylamine (0.5 mmol) at 25°C under stirring.

  • Sampling: Aliquot 100

    
    L every 15 minutes for 2 hours.
    
  • Quenching: Dilute aliquot immediately into 500

    
    L Ethyl Acetate containing 0.1% Acetic Acid (to protonate amine and stop reaction).
    
  • Analysis: Analyze via GC-FID or HPLC-UV.

    • Note: MOB has a UV

      
       ~254 nm; SO is weaker. Use extinction coefficients for correction.
      
  • Calculation: Plot

    
     vs time. The slope ratio 
    
    
    
    represents relative reactivity.
Protocol B: Regioselectivity Determination (Acidic Opening)

Objective: Determine


 vs 

attack ratios.[4]

Workflow Diagram (DOT):

ExperimentalWorkflow cluster_analysis Data Interpretation Start Substrate Preparation (SO or MOB in Methanol) Acid Add Catalyst (0.1 M H2SO4) Start->Acid React Reaction 25°C, 1 Hour Acid->React Quench Quench (Solid NaHCO3) React->Quench Analyze NMR Analysis (1H NMR in CDCl3) Quench->Analyze ResultA Alpha Product (Methoxyl at Benzylic C) Analyze->ResultA Shift ~4.5 ppm ResultB Beta Product (Methoxyl at Terminal C) Analyze->ResultB Shift ~3.5 ppm

Caption: Figure 2. Workflow for determining regioselectivity via methanolysis.

Step-by-Step:

  • Dissolve 50 mg of substrate in 2 mL anhydrous Methanol.

  • Add 20

    
    L conc. 
    
    
    
    .
  • Stir for 1 hour.

  • Neutralize with solid

    
    , filter, and concentrate.
    
  • Validation: Run

    
     NMR.
    
    • 
      -attack product:  Look for the benzylic proton (CH-OMe). It typically appears downfield (
      
      
      
      4.2-4.8 ppm).
    • 
      -attack product:  Look for the terminal protons (
      
      
      
      -OMe). They appear further upfield (
      
      
      3.4-3.8 ppm).
    • Integration: Ratio of

      
       integral to 
      
      
      
      integral defines regioselectivity.

References

  • Linares-Blanco, J., et al. (2020). "Theoretical study of the ring opening of substituted styrene oxides." Journal of Physical Organic Chemistry.

  • Steinreiber, J., & Faber, K. (2001). "Microbial epoxide hydrolases for the preparation of enantiopure epoxides and vicinal diols."[2] Current Opinion in Biotechnology, 12(6), 552-558.

  • Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737–799. (The foundational text on Hammett relationships in epoxides).

  • Pedragosa-Moreau, S., et al. (1996). "Microbiological Transformations. 33. Fungal Epoxide Hydrolase Mediated Hydrolysis of Styrene Oxide Derivatives." Journal of Organic Chemistry, 61(21), 7402–7407.

  • BenchChem Application Notes. (2025). "Reactivity of 4-Oxobutyl Benzoate and Its Analogs."

Sources

Differentiating Methyl 4-(oxiran-2-yl)benzoate from its hydrolysis products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(oxiran-2-yl)benzoate (CAS 36099-25-9) is a bifunctional intermediate critical in the synthesis of beta-adrenergic blockers and fine chemical scaffolds. Its structural duality—containing both a moisture-sensitive methyl ester and a reactive epoxide (oxirane) ring—presents a unique stability challenge.

Differentiation is not merely about purity; it is about identifying which reactive handle has degraded. This guide provides a definitive technical comparison between the parent compound and its three primary hydrolysis products:

  • The Acid Derivative: 4-(oxiran-2-yl)benzoic acid (Ester hydrolysis).

  • The Diol Derivative: Methyl 4-(1,2-dihydroxyethyl)benzoate (Epoxide hydrolysis).

  • The Fully Hydrolyzed Derivative: 4-(1,2-dihydroxyethyl)benzoic acid (Double hydrolysis).

Mechanistic Degradation Pathways

Understanding the causality of degradation is the first step in analysis. The compound degrades via two distinct mechanisms, often triggered by pH extremes or moisture presence.

  • Pathway A (Ester Hydrolysis): Base-catalyzed or enzymatic cleavage of the methoxy group yields the carboxylic acid.

  • Pathway B (Epoxide Ring Opening): Acid-catalyzed nucleophilic attack by water opens the strained oxirane ring to form a vicinal diol.

Figure 1: Degradation Logic Flow

DegradationPathways Parent This compound (Parent) Acid 4-(oxiran-2-yl)benzoic acid (Ester Hydrolysis) Parent->Acid Hydrolysis (pH > 8) Diol Methyl 4-(1,2-dihydroxyethyl)benzoate (Epoxide Hydrolysis) Parent->Diol Hydrolysis (pH < 4) Full 4-(1,2-dihydroxyethyl)benzoic acid (Double Hydrolysis) Acid->Full Ring Opening Diol->Full Saponification

Caption: Mechanistic pathways showing the conversion of the parent ester-epoxide to its acid, diol, and fully hydrolyzed forms.

Analytical Comparison & Differentiation Strategies

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative differentiation. The separation relies on the significant polarity shifts introduced by the carboxylic acid and hydroxyl groups.

Predicted Retention Behavior (Reverse Phase C18):

  • Fully Hydrolyzed (Most Polar): Elutes first. The combination of a free acid and a diol makes this highly hydrophilic.

  • Diol Derivative: Elutes second. The two hydroxyl groups significantly reduce retention compared to the epoxide.

  • Acid Derivative: Elutes third. While the acid group is polar, the intact hydrophobic epoxide ring maintains some retention (pH dependent).

  • Parent Compound (Least Polar): Elutes last. The methyl ester and epoxide ring provide the most hydrophobic profile.

Table 1: Comparative HPLC Parameters
CompoundFunctional ChangePolarity ShiftRelative RT (min)*
Parent Intact Ester + EpoxideBaseline1.00 (Ref)
Acid Derivative Ester

COOH
Increased Polarity~0.60 - 0.70
Diol Derivative Epoxide

Diol
High Polarity~0.40 - 0.50
Full Hydrolysis BothMax Polarity< 0.30

*Note: Relative Retention Times (RT) are estimated based on a standard C18 gradient (5-95% ACN).

Proton NMR ( H-NMR) Spectroscopy

NMR provides structural proof. The chemical shift differences between the strained epoxide protons and the open-chain diol protons are diagnostic.

  • The "Epoxide Fingerprint": Look for the characteristic multiplets of the oxirane ring protons between 2.7 and 4.0 ppm .

  • The "Diol Shift": Upon ring opening, these protons shift downfield to 3.6 - 4.8 ppm and lose the distinct roof-effect coupling of the epoxide.

  • The "Ester Singlet": The methyl ester appears as a sharp singlet at ~3.9 ppm . Its disappearance confirms ester hydrolysis.

Table 2: Diagnostic NMR Signals (in CDCl

)
MoietyParent Signal (

ppm)
Hydrolyzed Signal (

ppm)
Epoxide CH ~3.8 - 3.9 (dd)Diol CH: ~4.7 - 4.8 (m)
Epoxide CH

~2.8 & 3.1 (dd)Diol CH

:
~3.6 - 3.8 (m)
Methyl Ester ~3.9 (s)Acid: Signal Disappears
Mass Spectrometry (LC-MS)

Mass spectrometry confirms the identity of the impurity peaks detected in HPLC.

  • Parent: [M+H]

    
     = 179 Da[1]
    
  • Diol: [M+H]

    
     = 197 Da (+18 Da, water addition)
    
  • Acid: [M+H]

    
     = 165 Da (-14 Da, loss of CH
    
    
    
    )

Experimental Protocols

Validated HPLC Method

This generic protocol is designed to separate the parent from all three hydrolysis products.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Formic Acid (0.1%) - Note: Phosphoric acid is avoided to prevent on-column epoxide degradation.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 25°C (Keep low to prevent thermal degradation).

  • Detection: UV @ 254 nm (Benzoate absorption).[4]

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Buffer A (0.1% Formic/H2O) % Buffer B (ACN)
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Sample Preparation (Critical Step)
  • Solvent: Dissolve 1 mg of sample in anhydrous Acetonitrile . Avoid methanol or water as diluents to prevent induced hydrolysis or solvolysis during the autosampler wait time.

  • Stability Check: Inject immediately. If storage is required, keep at 4°C.

Decision Tree for Impurity Identification

Use this workflow to troubleshoot unknown peaks in your chromatogram.

Figure 2: Analytical Decision Matrix

DecisionTree Start Unknown Peak Detected RT_Check Retention Time vs Parent? Start->RT_Check Earlier Elutes Earlier (More Polar) RT_Check->Earlier Yes Later Elutes Later RT_Check->Later No MS_Check Check Mass (LC-MS) Earlier->MS_Check Result_Unknown Unknown/Dimer Later->Result_Unknown Likely Polymer/Dimer Plus18 +18 Da (197 m/z) MS_Check->Plus18 Minus14 -14 Da (165 m/z) MS_Check->Minus14 Plus4 +4 Da (183 m/z) MS_Check->Plus4 Result_Diol Diol Impurity (Epoxide Hydrolysis) Plus18->Result_Diol Result_Acid Acid Impurity (Ester Hydrolysis) Minus14->Result_Acid Result_Full Double Hydrolysis Plus4->Result_Full

Caption: Step-by-step decision tree for identifying specific hydrolysis products based on retention time and mass shift.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[5] (General reference for Epoxide vs Diol NMR shifts).

  • Sielc Technologies. (2018). Separation of Methyl Benzoate on Newcrom R1 HPLC column. Available at: [Link] (Reference for benzoate ester retention behavior).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of methyl 4-(oxiran-2-yl)benzoate. As a molecule combining a reactive epoxide ring with an aromatic ester, it requires a disposal strategy rooted in a clear understanding of its chemical properties. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that laboratory professionals can manage this compound with the highest degree of safety and environmental responsibility.

Hazard Assessment: Understanding the Reactivity of this compound

Proper disposal begins with a thorough understanding of the hazards. The molecule's structure presents a dual-risk profile stemming from its two primary functional groups: the oxirane (epoxide) ring and the methyl benzoate moiety.

  • The Oxirane Ring: This three-membered cyclic ether is characterized by significant ring strain, making it susceptible to nucleophilic attack.[1] This inherent reactivity is the primary concern, as epoxides are known alkylating agents that can react with biological macromolecules. This reactivity underlies their classification as potential skin, eye, and respiratory irritants and sensitizers.[2][3]

  • The Methyl Benzoate Moiety: While less acutely reactive than the epoxide, the aromatic ester group contributes to the compound's overall toxicological profile. Safety Data Sheets (SDS) for analogous compounds like methyl benzoate indicate hazards such as being harmful if swallowed and potentially harmful to aquatic life.[4][5]

A summary of the anticipated hazards, synthesized from data on related compounds, is presented below.

Hazard CategoryAnticipated RiskRationale and References
Acute Toxicity (Oral) Harmful if swallowed. Based on data for methyl benzoate and related esters.[4][5][6]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction. A common characteristic of epoxy compounds.[2][7]
Eye Damage/Irritation Causes serious eye irritation. A common characteristic of epoxy and benzoate compounds.[8][9][10]
Respiratory Irritation May cause respiratory irritation. Vapors or aerosols can irritate the respiratory tract.[8][9][10]
Environmental Hazard Potentially harmful to aquatic life. A noted hazard for methyl benzoate.[5] Discharge into the environment must be avoided.[5][6][11]

Core Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling. If an SDS is unavailable, treat the compound with the precautions outlined for the most hazardous analogous substances.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of skin irritation and sensitization, establishing an impermeable barrier between the researcher and the chemical is paramount.

Required PPE Protocol:

  • Hand Protection: Wear nitrile gloves. Given that some aromatic compounds can permeate gloves, consider double-gloving for extended handling procedures or during spill cleanup.[12] Always dispose of contaminated gloves in accordance with hazardous waste procedures.[11]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, such as large-scale transfers or spill cleanup, a full face shield should be worn in addition to goggles.[7][10]

  • Body Coverings: A standard laboratory coat is required. For significant handling, disposable sleeves or a disposable apron can provide additional protection against contamination.[7][13]

Managing Spills: An Immediate Action Plan

A swift and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8][11]

  • Contain: Working from the outside in, surround the spill with an inert absorbent material such as sand, clay, or vermiculite. Do not use combustible materials like sawdust.[13]

  • Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[11][13]

  • Collect: Using non-sparking tools, carefully scoop the saturated absorbent material into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, following all solvent safety precautions), followed by a thorough wash with soap and warm water.[12][13]

  • Dispose: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container for proper disposal.[7]

Disposal Pathways: A Decision-Making Framework

The proper disposal route depends on the quantity of waste and the capabilities of your facility. The primary objective is to ensure the reactive epoxide is handled in a way that renders it non-hazardous or is managed by professionals equipped for chemical waste.

Pathway A: Direct Disposal via Licensed Contractor (Universally Recommended)

This is the safest and most compliant method for all forms of waste containing this compound.

Procedural Steps:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid this compound and solutions containing it in a dedicated, clearly labeled, and sealable hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

    • Solid Waste: Collect all contaminated disposables (e.g., gloves, absorbent materials, pipette tips) in a separate, sealed container clearly labeled as solid hazardous waste.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound". Follow all institutional and local regulations for hazardous waste labeling.[3]

  • Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[8][9]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.

Pathway B: In-Lab Neutralization of Small Quantities (Expert Use Only)

This procedure should only be performed by trained personnel with a thorough understanding of the reaction chemistry, inside a certified chemical fume hood. The goal is to open the reactive epoxide ring via hydrolysis to form a more stable and less hazardous diol. This reaction can be exothermic and must be controlled.

Small-Scale Aqueous Hydrolysis Protocol (<5g):

  • Preparation: In a chemical fume hood, place a flask or beaker containing the this compound waste into a larger secondary container (e.g., an ice bath) to manage any potential temperature increase.

  • Dilution: Dilute the waste with a water-miscible solvent like isopropanol or acetone to improve miscibility and control the reaction rate.

  • Controlled Addition: While stirring, slowly add a 5-10% aqueous solution of a weak acid (e.g., citric acid) or a weak base (e.g., sodium bicarbonate). The epoxide ring will open under either condition.[1]

  • Monitoring: Monitor the reaction for any signs of heat generation. Add the neutralizing solution dropwise to maintain control.

  • Completion and Disposal: Allow the mixture to stir at room temperature for several hours to ensure the reaction is complete. The resulting mixture, containing the diol derivative, should still be collected as hazardous aqueous waste and disposed of via your EHS office, as it now contains other reagents. The primary benefit of this step is the reduction of the chemical's reactivity prior to final disposal.

Causality: The acid or base catalyzes the opening of the strained epoxide ring by a water molecule, resulting in a stable 1,2-diol. This eliminates the primary source of the compound's reactivity and associated biological hazard.

Disposal Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal pathway for this compound waste.

G cluster_spill Spill Response cluster_routine Routine Disposal start Waste Generated: This compound spill Accidental Spill start->spill Incident routine Routine Experimental Waste start->routine Process spill_protocol Execute Spill Protocol: 1. Alert & Ventilate 2. Contain 3. Absorb 4. Collect Contaminated Material liquid_waste Liquid Waste (Pure compound or solutions) routine->liquid_waste solid_waste Solid Waste (Gloves, wipes, etc.) routine->solid_waste collect_solid Collect in a labeled, sealed solid hazardous waste container. spill_protocol->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid solid_waste->collect_solid pathway_a Pathway A: Direct Disposal via Contractor collect_solid->pathway_a decision Small Quantity (<5g) AND Lab equipped for neutralization? collect_liquid->decision neutralize Pathway B: Perform In-Lab Neutralization (Hydrolysis to Diol) decision->neutralize Yes decision->pathway_a No neutralize_collect Collect neutralized mixture as hazardous aqueous waste neutralize->neutralize_collect end_node Store in Satellite Accumulation Area for EHS Pickup pathway_a->end_node neutralize_collect->pathway_a

Caption: Decision workflow for the disposal of this compound.

References

  • Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link]

  • Epoxy. Harvard GSD FabLab. [Link]

  • How to Clean Epoxy Lab Countertops. Labs USA. [Link]

  • Investigation of Selected Potential Environmental Contaminants: Epoxides. US EPA. [Link]

  • Standard Operating Procedures for Handling and Use of Epoxy Resin Systems. MIT Plasma Science and Fusion Center. [Link]

  • Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc. [Link]

  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

  • Methyl 4-(oxiran-2-ylmethoxy)benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Advanced Composites. Occupational Safety and Health Administration. [Link]

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • SAFETY DATA SHEET - Methyl benzoate. CPAchem. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Reactant, transition state and product oxirane reaction clusters. ResearchGate. [Link]

  • OSHA Chemical Hazards and Communication. StatPearls, National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling Methyl 4-(oxiran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive safety and logistical guide for handling Methyl 4-(oxiran-2-yl)benzoate .

Part 1: Executive Safety Summary (Emergency Action Card)

Compound Profile:

  • Chemical Name: this compound[1][2][3][4]

  • Functional Hazards:

    • Epoxide (Oxirane) Moiety: Potent alkylating agent. High risk of skin sensitization (contact dermatitis) and potential mutagenicity.

    • Methyl Ester Moiety: Susceptible to hydrolysis; potential respiratory irritant.

  • Physical State: Typically a low-melting solid or viscous oil (dependent on purity/polymorph).

Scenario Immediate Action
Skin Contact Do NOT use solvents (ethanol/acetone) as they increase permeability.[5] Wash with soap and tepid water for 15+ minutes.
Eye Contact Flush with water for 15 minutes while holding eyelids open.[5] Seek ophthalmological review immediately.
Inhalation Move to fresh air.[5][6][7][8][9][10] If breathing is labored, administer oxygen (trained personnel only).
Spill (Solid) Dampen with PEG-400 or water (to prevent dust) and scoop into a waste container. Do not dry sweep.[8]
Spill (Liquid) Absorb with vermiculite or sand. Treat spill area with Quenching Solution A (see Section 5).
Part 2: Hazard Identification & Risk Assessment

The "Hidden" Hazard: Alkylation While the benzoate ester presents standard irritant risks, the oxirane ring is the critical safety control point. Epoxides are strained, three-membered rings that react readily with nucleophiles (e.g., DNA bases, proteins).

  • Mechanism: Nucleophilic attack opens the ring, covalently binding the chemical to biological tissue.

  • Consequence: This mechanism drives the risk of allergic contact dermatitis and cytotoxicity.

  • Validation: Treat this compound with the same rigor as Styrene Oxide (a structural analog and known carcinogen).

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, safety glasses) is insufficient for alkylating agents. The following matrix is mandatory for all handling operations.

Glove Selection Protocol
  • Rationale: Thin disposable nitrile gloves (4 mil) provide splash protection but are permeable to oxiranes in organic solvents (e.g., DCM, DMF) within minutes.

  • The "Double-Shell" Technique:

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: Specific to the solvent system used (see table).

Operation Scale Solvent System Primary Glove (Outer) Secondary Glove (Inner) Respiratory Protection
Weighing (Solid) None (Dry)Nitrile (5 mil minimum)Nitrile (4 mil)Fume Hood or N95 (if open bench)
Synthesis (<10g) Ethers/AlcoholsNitrile (Double gloved)Nitrile (4 mil)Fume Hood (Face Velocity >100 fpm)
Synthesis (>10g) DCM / ChloroformLaminate (Silver Shield) Nitrile (4 mil)Fume Hood
Synthesis (>10g) DMF / DMSOButyl RubberNitrile (4 mil)Fume Hood

Visual Decision Tree: PPE Selection

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Oil State->Liquid Wet Standard Standard Protocol: Double Nitrile Gloves Lab Coat + Safety Glasses Fume Hood Solid->Standard SolventCheck Solvent Type? Liquid->SolventCheck SolventCheck->Standard Aqueous/Alcohols Halogenated Chlorinated (DCM/CHCl3)? SolventCheck->Halogenated Organic Solvents HighRisk High Permeation Risk: Use Silver Shield (Laminate) Liner Gloves Essential Halogenated->HighRisk Yes MedRisk Medium Risk: Thick Nitrile (>8 mil) or Double Nitrile (Change <15 mins) Halogenated->MedRisk No (e.g., EtOAc/Hex)

Figure 1: PPE Selection Logic Flowchart. Note the critical branch for chlorinated solvents, which permeate standard nitrile rapidly.

Part 4: Operational Handling Protocol
1. Storage & Stability
  • Temperature: Store at 2–8°C. Epoxides can slowly polymerize or hydrolyze at room temperature.

  • Atmosphere: Store under Argon or Nitrogen. Moisture promotes hydrolysis of the ester and opening of the epoxide ring.

2. Weighing & Transfer (The "Static" Risk)
  • Problem: Fine organic powders often carry static charge, causing "fly-away" particles that can settle on wrists or necks.

  • Protocol:

    • Use an antistatic gun on the weighing boat and spatula before use.

    • Place a damp paper towel around the balance (outside the draft shield) to capture stray particles.

    • Never weigh outside a fume hood or powder enclosure.

3. Reaction Setup
  • Thermal Control: Epoxide ring-opening reactions are exothermic .

    • Rule: Always add the catalyst/nucleophile slowly to the epoxide solution at 0°C, never the reverse, to prevent thermal runaway.

  • Pressure: If heating is required, use a pressure-rated vessel behind a blast shield, as decomposition can generate gas (CO2/Ethylene).

Part 5: Decontamination & Disposal

You cannot dispose of active epoxides directly into general organic waste. They must be "quenched" (chemically deactivated) first.

Quenching Solution A (Thiosulfate Method)
  • Mechanism: Thiosulfate acts as a soft nucleophile, opening the epoxide ring to form a water-soluble, non-alkylating salt.

  • Preparation: 20% Sodium Thiosulfate (

    
    ) in water.
    
  • Protocol:

    • Dilute the reaction waste or spill residue with ethanol.

    • Slowly add Quenching Solution A (2:1 ratio of Quench to Waste).

    • Stir for 1 hour.

    • Check pH (should be neutral/slightly basic).

    • Dispose of as non-hazardous aqueous/organic waste mixture.

Workflow: Handling to Disposal

Handling_Workflow Storage 1. Storage (2-8°C, Inert Gas) Weighing 2. Weighing (Anti-static, Fume Hood) Storage->Weighing Reaction 3. Reaction (Temp Control < 0°C) Weighing->Reaction Quench 4. Quenching (Add Na2S2O3) Reaction->Quench Waste/Residue Verify 5. Verify Deactivation (TLC/pH Check) Quench->Verify Disposal 6. Disposal (Segregated Waste) Verify->Disposal

Figure 2: Cradle-to-Grave Handling Workflow. Step 4 (Quenching) is the critical control point preventing downstream exposure.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.